3-Bromo-5-methyl-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAIGPZGPQPXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679760 | |
| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228427-07-3 | |
| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
3-Bromo-5-methyl-1,2,4-oxadiazole is a halogenated derivative of the 1,2,4-oxadiazole heterocyclic system. The presence of the bromine atom at the 3-position significantly influences its reactivity and potential for further functionalization. The core chemical identifiers and computed physical properties are summarized in the table below. It is important to note that much of the available physical property data is based on computational predictions and awaits experimental verification.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1228427-07-3 | PubChem[1] |
| Molecular Formula | C₃H₃BrN₂O | PubChem[1] |
| Molecular Weight | 162.97 g/mol | PubChem[1] |
| Canonical SMILES | CC1=NC(=NO1)Br | PubChem[1] |
| InChI | InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 | PubChem[1] |
| Predicted Boiling Point | 166.71 °C to 170.15 °C | Chemchart[2] |
| Predicted Melting Point | Not Available | |
| Predicted Density | 1.56 g/cm³ | Chemchart[2] |
| Predicted Water Solubility | Not Available | |
| Predicted LogP | 1.6 | PubChem[1] |
Spectral Data
Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from related compounds, the expected spectral characteristics can be inferred.
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Mass Spectral Data:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 162.95017 |
| [M+Na]⁺ | 184.93211 |
| [M-H]⁻ | 160.93561 |
| [M]⁺ | 161.94234 |
| [M]⁻ | 161.94344 |
Data sourced from PubChemLite[3].
A key fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the N-O bond and subsequent loss of neutral fragments. For this compound, fragmentation could involve the loss of acetonitrile (CH₃CN) or bromonitrile (BrCN).
NMR Spectroscopy
While experimental NMR data is not available in the reviewed literature, the expected chemical shifts for the methyl protons in ¹H NMR and the carbon atoms in ¹³C NMR can be predicted based on the electronic environment of the 1,2,4-oxadiazole ring. The methyl group protons would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. The ¹³C NMR spectrum would show three distinct signals corresponding to the methyl carbon and the two carbons of the oxadiazole ring. The carbon bearing the bromine atom would be expected to have a chemical shift significantly influenced by the halogen's electronegativity.
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the public literature. However, the general synthesis of 3-halo-1,2,4-oxadiazoles can be approached through several established methods. One common route involves the cyclization of amidoximes with a suitable electrophilic reagent. For a 3-bromo derivative, this could potentially involve the use of cyanogen bromide or a similar bromine-containing one-carbon synthon.
Another plausible synthetic route could involve the Sandmeyer-type reaction of a 3-amino-5-methyl-1,2,4-oxadiazole precursor. This would involve diazotization of the amino group followed by treatment with a bromide salt, such as copper(I) bromide.
A general workflow for the synthesis of a 3-halo-1,2,4-oxadiazole from an amidoxime is depicted below.
Chemical Reactivity
The bromine atom at the 3-position of the 1,2,4-oxadiazole ring is expected to be the primary site of reactivity, making it a valuable synthetic intermediate. This C-Br bond is susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
3.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction would involve the palladium-catalyzed coupling with a boronic acid or a boronate ester to introduce a new substituent at the 3-position. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.
The catalytic cycle for a generic Suzuki-Miyaura coupling is illustrated below.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling:
A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl bromide is as follows:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1 equivalent), the boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Safety and Handling
Aggregated GHS information from PubChem indicates that this compound is considered hazardous.[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.[1]
-
Eye Damage/Irritation: May cause serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Potential Applications
The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The presence of a bromine atom in this compound makes it a versatile building block for the synthesis of more complex molecules through cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of structure-activity relationships in drug discovery programs. Potential therapeutic areas where 1,2,4-oxadiazole derivatives have shown promise include oncology, infectious diseases, and inflammation.
Conclusion
This compound is a chemical entity with significant potential as a synthetic intermediate. While comprehensive experimental data is currently limited in publicly accessible literature, its fundamental properties can be inferred from computational data and the known chemistry of related compounds. The key to unlocking its utility lies in its C-Br bond, which serves as a handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. As with any halogenated and heterocyclic compound, appropriate safety precautions must be taken during its handling and use. Further research to elucidate its experimental properties and explore its reactivity will undoubtedly expand its applications in both academic and industrial research.
References
Physical and chemical properties of 3-Bromo-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with esters and amides, offering improved metabolic stability and pharmacokinetic properties. The presence of a bromine atom and a methyl group on the oxadiazole ring provides handles for further chemical modifications, making it a potentially valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of this compound, intended for researchers and professionals in the field of drug discovery and development.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily derived from computational predictions and data available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₃H₃BrN₂O | PubChem[1] |
| Molecular Weight | 162.97 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC1=NC(=NO1)Br | PubChem[1] |
| InChI Key | STAIGPZGPQPXIB-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 1228427-07-3 | PubChem[1] |
| Predicted Boiling Point | 166.71 °C | Chemchart[2] |
| Predicted Density | 1.56 g/cm³ | Chemchart[2] |
| Predicted pKa | -4.00 ± 0.20 | Guidechem |
| Predicted XLogP3-AA | 1.6 | PubChem[1] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis would likely involve a two-step process: acylation of acetamidoxime followed by a cyclodehydration reaction.
Illustrative Experimental Protocol (Hypothetical)
Step 1: Synthesis of O-(Bromoacetyl)acetamidoxime (Intermediate)
-
To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine or pyridine, 1.1 eq).
-
Slowly add bromoacetyl bromide (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated intermediate. Purification may be performed by column chromatography if necessary.
Step 2: Cyclodehydration to this compound
-
Dissolve the crude O-(Bromoacetyl)acetamidoxime in a high-boiling point solvent (e.g., toluene or xylene).
-
Heat the mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material. Alternatively, a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) can be added to facilitate the cyclization at a lower temperature.
-
After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Data
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.5 ppm | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum would likely show three distinct signals corresponding to the methyl carbon and the two carbons of the oxadiazole ring.
| Chemical Shift (δ) | Assignment |
| ~12-15 ppm | -CH₃ |
| ~160-170 ppm | C5 of oxadiazole |
| ~155-165 ppm | C3 of oxadiazole (attached to Br) |
Predicted IR (Infrared) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for the C=N and C-O stretching vibrations of the oxadiazole ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~1600-1650 | C=N stretch |
| ~1400-1450 | C-O stretch |
| ~2900-3000 | C-H stretch (methyl) |
Predicted Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Assignment |
| ~162/164 | [M]⁺ |
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the C3 carbon atom, which is attached to the electron-withdrawing bromine atom. This makes the compound susceptible to nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom at the 3-position can be displaced by various nucleophiles, providing a versatile route to a wide range of 3-substituted-5-methyl-1,2,4-oxadiazoles. This reactivity is a key feature for its use as a building block in medicinal chemistry.
Potential nucleophiles could include:
-
Amines (primary and secondary)
-
Thiols
-
Alcohols/Phenols (under appropriate basic conditions)
-
Organometallic reagents (e.g., in cross-coupling reactions)
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound itself, the broader class of 1,2,4-oxadiazole derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities.
The biological activity of oxadiazole derivatives is often attributed to their ability to act as bioisosteres of amides and esters, allowing them to interact with various biological targets such as enzymes and receptors. The specific activity of a derivative is highly dependent on the nature and position of the substituents on the oxadiazole ring.
Given its structure, this compound could serve as a precursor for the synthesis of libraries of compounds to be screened for various biological activities. For instance, substitution of the bromine atom with different functional groups could lead to molecules that modulate specific signaling pathways implicated in disease.
Safety and Handling
Based on available safety data, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a halogenated heterocyclic compound with potential as a versatile building block in the synthesis of more complex molecules, particularly for applications in drug discovery. Its key feature is the reactive C-Br bond, which allows for a variety of nucleophilic substitution reactions. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its known properties and potential applications based on data from analogous structures and the general chemistry of 1,2,4-oxadiazoles. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in the development of new chemical entities.
References
In-Depth Technical Guide: 3-bromo-5-methyl-1,2,4-oxadiazole (CAS Number 1228427-07-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 1228427-07-3, identified as 3-bromo-5-methyl-1,2,4-oxadiazole. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide summarizes its known properties and provides a broader context based on the well-documented characteristics of the 1,2,4-oxadiazole chemical class. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.[3][4][5]
Core Properties of this compound
The fundamental properties of this compound have been compiled from various chemical databases and supplier information.
Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 1228427-07-3
-
Molecular Formula: C₃H₃BrN₂O
-
SMILES: CC1=NC(=NO1)Br
-
InChIKey: STAIGPZGPQPXIB-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted through computational models.
| Property | Value | Source |
| Molecular Weight | 162.97 g/mol | [6][7] |
| Monoisotopic Mass | 161.94289 Da | [7] |
| Boiling Point (Predicted) | 166.71 - 170.15 °C | [6] |
| Density (Predicted) | 1.56 g/cm³ | [6] |
| Flash Point (Predicted) | 55.74 °C | [6] |
| XlogP (Predicted) | 1.6 | [7] |
| Topological Polar Surface Area | 38.9 Ų | ChemChart |
| Hydrogen Bond Donors | 0 | ChemChart |
| Hydrogen Bond Acceptors | 3 | ChemChart |
| Rotatable Bonds | 0 | ChemChart |
Synthesis and Experimental Protocols
General Synthesis of 1,2,4-Oxadiazoles
The most common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate.[8] This is typically a two-step process starting from a nitrile.
A general workflow for the synthesis is depicted below:
Caption: General synthesis workflow for 1,2,4-oxadiazoles.
Representative Experimental Protocol for a 2-bromo-5-methyl-1,3,4-oxadiazole
A documented synthesis for the isomeric 2-bromo-5-methyl-1,3,4-oxadiazole provides a relevant example of a synthetic transformation involving similar functionalities.[9]
Reaction: Synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole from 5-methyl-1,3,4-oxadiazol-2-amine.[9]
Materials:
-
5-methyl-l,3,4-oxadiazol-2-amine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (MeCN)
-
Ethyl acetate (EA)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 5-methyl-l,3,4-oxadiazol-2-amine (20.2 mmol) and CuBr₂ (30.3 mmol) in MeCN is stirred at 0 °C under a nitrogen atmosphere.[9]
-
tert-Butyl nitrite (40.4 mmol) is added to the stirred mixture.[9]
-
The resulting mixture is heated to 65 °C and stirred for 3 hours.[9]
-
After cooling to room temperature, the reaction mixture is diluted with H₂O and extracted with EA.[9]
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum.[9]
-
The residue is purified by column chromatography to afford the product.[9]
Biological Activities and Signaling Pathways of 1,2,4-Oxadiazoles
Direct biological activity data for this compound is not available in the reviewed literature. However, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of pharmacological activities.[4][10]
Overview of Biological Activities
Derivatives of 1,2,4-oxadiazole have been reported to exhibit the following activities:
-
Antimicrobial: Including antibacterial and antifungal properties.[11]
-
Anticancer: Showing cytotoxicity against various cancer cell lines.[4]
-
Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[10]
-
Antiviral: Activity against various viruses has been noted.[11]
-
Neuroprotective: Some derivatives have shown promise in models of neurodegenerative diseases.[1]
The diverse biological activities stem from the ability of the 1,2,4-oxadiazole ring to act as a bioisostere and participate in various interactions with biological targets.[2]
Potential Signaling Pathway Involvement (Hypothesized)
Based on the activities of other 1,2,4-oxadiazole derivatives, it can be hypothesized that compounds like this compound could potentially interact with various signaling pathways. The diagram below illustrates a generalized logical flow of how a small molecule inhibitor, such as a 1,2,4-oxadiazole derivative, might be identified and characterized.
Caption: Hypothetical drug discovery workflow for a 1,2,4-oxadiazole.
Conclusion
This compound is a halogenated heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently lacking, its structural features are characteristic of a class of compounds with a proven track record of diverse and potent biological activities. This guide provides a foundational understanding of its properties and the broader context of the 1,2,4-oxadiazole family, serving as a valuable resource for researchers interested in exploring its potential applications. Further experimental studies are warranted to fully elucidate the pharmacological profile of this specific compound.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. PubChemLite - this compound (C3H3BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. soc.chim.it [soc.chim.it]
- 9. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 10. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-methyl-1,2,4-oxadiazole. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document also includes generalized experimental protocols and conceptual diagrams based on the broader class of oxadiazole derivatives. This information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and chemical synthesis.
Core Molecular Information
This compound is a halogenated heterocyclic compound. The oxadiazole ring system is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1] The presence of a bromine atom and a methyl group on the oxadiazole ring influences its physicochemical properties and potential biological activity.
Molecular Structure and Properties:
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₃BrN₂O | [2][3] |
| Molecular Weight | 162.97 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1228427-07-3 | [2][3] |
| Canonical SMILES | CC1=NC(=NO1)Br | [2][3] |
| InChI Key | STAIGPZGPQPXIB-UHFFFAOYSA-N | [2][3] |
| Monoisotopic Mass | 161.94288 Da | [3] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
| Topological Polar Surface Area | 38.9 Ų | [3] |
Physicochemical Data
The following table outlines predicted and estimated physicochemical properties of this compound. These values are computationally derived and provide a basis for understanding the compound's behavior in various experimental settings.
| Property | Predicted Value | Source |
| Boiling Point | 166.71 °C | [2] |
| Density | 1.56 g/cm³ | [2] |
| Flash Point | 55.74 °C | [2] |
| XlogP | 1.6 | [3] |
Synthesis and Characterization: A Generalized Approach
Representative Experimental Protocol: Synthesis of a 3,5-disubstituted-1,2,4-oxadiazole
The following is a generalized one-pot synthesis protocol adapted from literature on similar oxadiazole derivatives.[5] This should be considered a representative method and would require optimization for the specific synthesis of this compound.
Materials:
-
Acetamidoxime
-
Bromine
-
An appropriate acylating agent (e.g., acyl chloride or anhydride)
-
A suitable base (e.g., pyridine, triethylamine)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve acetamidoxime in the chosen solvent under an inert atmosphere.
-
Add the base to the reaction mixture and cool to 0 °C.
-
Slowly add the acylating agent to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,5-disubstituted-1,2,4-oxadiazole.
Characterization:
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the protons and carbons.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
A review of NMR and other spectroscopic techniques is a valuable resource for the structural characterization of oxadiazole derivatives.[6][7]
Potential Biological Activity and Applications
Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][8] The 1,2,4-oxadiazole ring is considered a bioisostere for ester and amide functionalities, which can improve the pharmacokinetic profile of a drug candidate.[9]
While no specific biological data for this compound has been found, its structural similarity to other biologically active oxadiazoles suggests it could be a candidate for screening in various drug discovery programs. The bromo and methyl substituents would likely influence its potency and selectivity for biological targets.
Visualizations
Experimental Workflow:
The following diagram illustrates a generalized workflow for the synthesis and characterization of a 3,5-disubstituted 1,2,4-oxadiazole.
References
- 1. ijrpr.com [ijrpr.com]
- 2. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. This compound | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. mdpi.com [mdpi.com]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C3H3BrN2O Oxadiazole Derivatives for Researchers and Drug Development Professionals
Introduction
The molecular formula C3H3BrN2O represents several structural isomers of brominated methyl-substituted oxadiazoles. These heterocyclic compounds are of significant interest to the scientific and pharmaceutical communities due to the established broad-spectrum biological activities of the oxadiazole scaffold.[1][2] Derivatives of both 1,3,4-oxadiazole and 1,2,4-oxadiazole have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] This technical guide provides a detailed overview of the key isomers of C3H3BrN2O, focusing on their IUPAC nomenclature, physicochemical properties, synthesis protocols, and biological relevance.
Key Isomers of C3H3BrN2O Oxadiazole Derivatives
The primary isomers of C3H3BrN2O, where a methyl group and a bromine atom are substituted onto the oxadiazole ring, are:
-
2-bromo-5-methyl-1,3,4-oxadiazole
-
3-bromo-5-methyl-1,2,4-oxadiazole
-
5-bromo-3-methyl-1,2,4-oxadiazole
A summary of the key identifiers and properties for these isomers is presented in Table 1.
| Property | 2-bromo-5-methyl-1,3,4-oxadiazole | This compound | 5-bromo-3-methyl-1,2,4-oxadiazole |
| IUPAC Name | 2-bromo-5-methyl-1,3,4-oxadiazole | This compound | 5-bromo-3-methyl-1,2,4-oxadiazole |
| CAS Number | 864750-58-3[5] | 1228427-07-3[6] | 960053-90-1[7] |
| Molecular Formula | C3H3BrN2O[5] | C3H3BrN2O[6] | C3H3BrN2O[7] |
| Molecular Weight | 162.97 g/mol [8] | 162.97 g/mol [6] | 162.97 g/mol [7] |
| Appearance | Yellow solid[8] | Not specified | Not specified |
| Predicted Boiling Point | Not specified | 166.71 °C[9] | Not specified |
| Predicted Density | Not specified | 1.56 g/cm³[9] | Not specified |
| Predicted Flash Point | Not specified | 55.74 °C[9] | Not specified |
Experimental Protocols: Synthesis of Oxadiazole Derivatives
The synthesis of these oxadiazole derivatives is a critical aspect for their further study and application. Below is a detailed experimental protocol for the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole. Detailed, publicly available experimental protocols for the other two isomers are less common.
Synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole
A common synthetic route to 2-bromo-5-methyl-1,3,4-oxadiazole involves the diazotization of 5-methyl-1,3,4-oxadiazol-2-amine followed by a Sandmeyer-type reaction with a bromide source.[10]
Reactants:
-
5-methyl-1,3,4-oxadiazol-2-amine (1.0 eq)
-
Copper(II) bromide (CuBr2) (1.5 eq)
-
tert-Butyl nitrite (2.0 eq)
-
Acetonitrile (MeCN) as solvent
Procedure: [10]
-
A stirred mixture of 5-methyl-1,3,4-oxadiazol-2-amine and CuBr2 in acetonitrile is cooled to 0 °C under a nitrogen atmosphere.
-
tert-Butyl nitrite is added to the cooled mixture.
-
The resulting mixture is heated to 65 °C and stirred for 3 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The crude product is purified by column chromatography to afford 2-bromo-5-methyl-1,3,4-oxadiazole as a yellow solid.[10]
Spectroscopic Data:
-
LCMS (m/z): 163 (M+H)+[10]
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-bromo-5-methyl-1,3,4-oxadiazole.
Potential Biological Activities of Oxadiazole Derivatives
Caption: Overview of reported biological activities for oxadiazole derivatives.
Biological Significance and Applications in Drug Development
The oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities.[1][2] The 1,3,4-oxadiazole and 1,2,4-oxadiazole rings are bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic properties in some cases.[11]
-
Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives.[3] The specific isomer, 2-bromo-5-methyl-1,3,4-oxadiazole, has been noted to exhibit antibacterial properties, particularly against Gram-positive bacteria.[8]
-
Anti-inflammatory and Analgesic Effects: The oxadiazole scaffold has been incorporated into molecules designed as anti-inflammatory and analgesic agents.[3][4]
-
Anticancer Potential: Various substituted oxadiazoles have been investigated for their cytotoxic effects against different cancer cell lines.[1][2]
The presence of a bromine atom in the C3H3BrN2O isomers can further enhance their biological activity through halogen bonding and by serving as a handle for further chemical modifications and the development of more complex drug candidates.
Conclusion
The C3H3BrN2O oxadiazole derivatives, particularly 2-bromo-5-methyl-1,3,4-oxadiazole, this compound, and 5-bromo-3-methyl-1,2,4-oxadiazole, represent a class of heterocyclic compounds with significant potential in drug discovery and development. Their synthesis, while requiring specific protocols, provides access to scaffolds with a rich history of biological relevance. Further research into the specific biological activities and mechanisms of action of these individual isomers is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers and scientists embarking on the exploration of these promising molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-3-methyl-1,2,4-oxadiazole | CymitQuimica [cymitquimica.com]
- 8. Buy 2-Bromo-5-methyl-1,3,4-oxadiazole | 864750-58-3 [smolecule.com]
- 9. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity Screening of Novel Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel oxadiazole compounds. Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide details the experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways.
Anticancer Activity Screening
Novel oxadiazole derivatives have demonstrated promising anticancer activities by modulating various cellular pathways.[1][2] The screening process typically involves evaluating their cytotoxic effects on various cancer cell lines, followed by mechanistic studies to understand their mode of action, which may include inducing apoptosis or causing cell cycle arrest.[3]
Data Presentation: In Vitro Cytotoxicity of Novel Oxadiazole Compounds
The cytotoxic activity of novel oxadiazole compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of representative oxadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4h | A549 (Lung) | <0.14 | - | - |
| 4f | A549 (Lung) | 1.59 | - | - |
| 4i | A549 (Lung) | 7.48 | - | - |
| 4k | A549 (Lung) | 2.83 | - | - |
| 4l | A549 (Lung) | 4.65 | - | - |
| 4g | C6 (Glioma) | 8.16 | - | - |
| 4h | C6 (Glioma) | 13.04 | - | - |
| Compound 5 | U87 (Glioblastoma) | 35.1 | - | - |
| Compound 5 | T98G (Glioblastoma) | 34.4 | - | - |
| Compound 5 | LN229 (Glioblastoma) | 37.9 | - | - |
| Compound 5 | SKOV3 (Ovarian) | 14.2 | - | - |
| Compound 5 | MCF7 (Breast) | 30.9 | - | - |
| Compound 5 | A549 (Lung) | 18.3 | - | - |
| Compound 3e | MDA-MB-231 (Breast) | Lower than HT-29 | Doxorubicin | - |
| Compound 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel oxadiazole compounds and a vehicle control. Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.[9][10]
Protocol:
-
Cell Treatment: Treat cells with the oxadiazole compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic.
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[12]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the oxadiazole compounds and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[3]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[3]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Workflow for anticancer activity screening of oxadiazole compounds.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by oxadiazole compounds.[1][13][14]
Caption: Activation of the p53 apoptotic pathway by oxadiazole compounds.[2][5]
Antimicrobial Activity Screening
Oxadiazole derivatives have been reported to possess significant antibacterial and antifungal activities against a range of pathogenic microorganisms.[15] The screening of these compounds typically involves determining their minimum inhibitory concentration (MIC).
Data Presentation: Antimicrobial Activity of Novel Oxadiazole Compounds
The antimicrobial activity is often quantified by the zone of inhibition in diffusion assays or the MIC in dilution assays.
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 17e | E. coli | - | - | Ciprofloxacin | - |
| 17f | S. aureus | - | - | Ciprofloxacin | - |
| 17h | P. aeruginosa | - | - | Ciprofloxacin | - |
| 17b | C. albicans | - | - | Amphotericin B | - |
| 17c | A. niger | - | - | Amphotericin B | - |
| 15 | S. aureus | - | 200 | Ofloxacin | 10 |
| 16 | E. coli | - | 200 | Ofloxacin | 10 |
| 17 | A. niger | - | 25-50 | Ketoconazole | 10 |
| 18 | S. aureus | - | 25-50 | Ofloxacin | 10 |
| 19 | E. coli | - | 25-50 | Ofloxacin | 10 |
| 20 | A. niger | - | 200 | Ketoconazole | 10 |
Data compiled from multiple sources.[16]
Experimental Protocols
This method is used for the qualitative or semi-quantitative assessment of antimicrobial activity.[16]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.
-
Cup Creation: Create wells (cups) of 6-8 mm in diameter in the agar.
-
Compound Application: Add a defined volume of the oxadiazole compound solution at a specific concentration into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]
Protocol:
-
Serial Dilution: Perform serial two-fold dilutions of the oxadiazole compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization of Experimental Workflow
Caption: Workflow for antimicrobial activity screening.
Anti-inflammatory Activity Screening
Certain oxadiazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Data Presentation: Anti-inflammatory Activity of Novel Oxadiazole Compounds
The anti-inflammatory activity is often evaluated by the percentage of inhibition of enzyme activity or edema.
| Compound ID | Assay | % Inhibition | IC50 (µM) | Standard Drug | % Inhibition / IC50 (µM) |
| 4e | Carrageenan-induced edema | 89 | - | Ibuprofen | - |
| 4b | Carrageenan-induced edema | 86 | - | Ibuprofen | - |
| 4e | COX-2 Inhibition | - | Selective | - | - |
| 4e | 5-LOX Inhibition | - | Selective | - | - |
| 8a | COX-2 Inhibition | - | 0.05 | Celecoxib | 0.045 |
| 11c | COX-2 Inhibition | - | 0.04 | Celecoxib | 0.045 |
Data compiled from multiple sources.[13][19]
Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of COX enzymes.[20][21]
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the oxadiazole compound or a reference inhibitor.[20]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[20]
-
Reaction Termination: Stop the reaction after a specific time.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for each enzyme.
This assay determines the inhibitory effect of a compound on the 5-LOX enzyme.[22][23]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of 5-LOX enzyme and linoleic acid (substrate).
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compounds.
-
Reaction Monitoring: Initiate the reaction by adding the substrate and monitor the increase in absorbance at 234 nm, which corresponds to the formation of the product.[23]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
This is an in vivo model to assess the acute anti-inflammatory activity of a compound.[4][19][24]
Protocol:
-
Animal Grouping: Divide animals (rats or mice) into control and treatment groups.
-
Compound Administration: Administer the oxadiazole compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[19]
-
Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[19]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Workflow for anti-inflammatory activity screening.
Caption: Inhibition of the NF-κB signaling pathway by oxadiazole compounds.[1][14]
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. bio-protocol.org [bio-protocol.org]
3-Bromo-5-methyl-1,2,4-oxadiazole SMILES and InChIKey
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identification
Accurate identification of a chemical compound is critical for all research and development activities. The standard identifiers for 3-Bromo-5-methyl-1,2,4-oxadiazole are provided below.
| Identifier | Value |
| SMILES | CC1=NC(=NO1)Br[10][11][12] |
| InChIKey | STAIGPZGPQPXIB-UHFFFAOYSA-N[10][11][12] |
Synthesis and Experimental Data
A detailed, experimentally validated synthesis protocol for this compound is not described in the currently available scientific literature. While general methods for the synthesis of 1,2,4-oxadiazole derivatives are known, a specific procedure for this brominated and methylated variant has not been published.[4][13][14]
Similarly, no quantitative experimental data regarding the biological activity, physicochemical properties (beyond basic computed values), or involvement in signaling pathways for this compound has been found in the public domain.
Logical Relationship for Future Research
Given the absence of specific data for this compound, a logical workflow for its initial investigation is proposed. This workflow outlines the necessary steps to characterize the compound and explore its potential as a research tool or therapeutic agent.
Caption: Proposed research workflow for the characterization and development of this compound.
Conclusion
This compound is a defined chemical entity with the SMILES identifier CC1=NC(=NO1)Br and InChIKey STAIGPZGPQPXIB-UHFFFAOYSA-N.[10][11][12] At present, there is a lack of published literature detailing its synthesis, experimental protocols, and biological activity. The provided workflow offers a strategic approach for researchers interested in exploring the properties and potential applications of this compound. Further investigation into this and related oxadiazole structures could yield valuable insights for drug discovery and development.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
Discovery of 1,2,4-oxadiazole as a bioisostere in drug design
An In-depth Technical Guide to 1,2,4-Oxadiazole as a Bioisostere in Drug Design
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar chemical and physical properties, is a critical tool in this optimization process.[1][2] This strategy aims to enhance a molecule's affinity, selectivity, metabolic stability, and bioavailability while reducing toxicity.[1] Among the various heterocyclic scaffolds employed as bioisosteres, the 1,2,4-oxadiazole ring has emerged as a particularly versatile and valuable moiety.[3][4]
The 1,2,4-oxadiazole is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.[5] Its unique electronic properties, planar geometry, and ability to participate in hydrogen bonding allow it to effectively mimic the spatial arrangement and key interactions of common functional groups, most notably amides and esters.[3][6][7][8] A primary advantage of this replacement is the enhanced stability of the 1,2,4-oxadiazole ring to hydrolytic cleavage by enzymes like esterases and amidases, which often plague amide- and ester-containing drug candidates.[1][2][9] This increased metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability.[7] This guide provides a comprehensive overview of the discovery and application of the 1,2,4-oxadiazole ring as a bioisostere, detailing its synthesis, impact on pharmacological activity, and its role in the development of novel therapeutic agents.
The 1,2,4-Oxadiazole as a Bioisosteric Replacement
The utility of the 1,2,4-oxadiazole ring stems from its ability to act as a non-classical bioisostere, mimicking the key features of amides and esters while offering distinct advantages.
-
Amide Bioisostere: The 1,2,4-oxadiazole can replicate the planarity and dipole moment of an amide bond.[7] The nitrogen atoms in the ring can act as hydrogen bond acceptors, similar to the carbonyl oxygen of an amide, which is crucial for maintaining binding interactions with biological targets.[3][10] Its resistance to enzymatic hydrolysis makes it a superior alternative in environments where metabolic instability of an amide bond is a concern.[3]
-
Ester Bioisostere: Similarly, the 1,2,4-oxadiazole is recognized as a hydrolytically stable replacement for the ester functionality.[6][11] This is particularly beneficial for developing drugs that can withstand the acidic environment of the stomach and enzymatic degradation in the plasma and liver.
-
Carboxylic Acid Bioisostere: Derivatives such as 3-hydroxy-1,2,4-oxadiazoles (or their 5-oxo-1,2,4-oxadiazole tautomers) are planar, acidic heterocycles that have been successfully used as bioisosteres for carboxylic acids.[12] They can mimic the key hydrogen bonding interactions and acidity of a carboxyl group, which is often essential for receptor binding.[12][13]
Data Presentation: Quantitative Impact of Bioisosteric Replacement
The decision to replace a functional group with a 1,2,4-oxadiazole is driven by data. The following tables summarize the quantitative effects of this bioisosteric substitution on physicochemical properties, biological activity, and pharmacokinetics from various studies.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Original Moiety | Bioisostere | Observation | Reference |
| Metabolic Stability | Amide/Ester | 1,2,4-Oxadiazole | Increased resistance to hydrolysis. | [1][2][3][9] |
| Polarity | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole is more polar, leading to higher aqueous solubility. | [14][15] |
| hERG Interaction | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Replacement with 1,3,4-oxadiazole can reduce interaction with hERG channels. | [14][15] |
| Bioavailability | Amide | 1,2,4-Oxadiazole | Can lead to improved oral bioavailability due to enhanced metabolic stability. | [7][16] |
Table 2: Structure-Activity Relationship (SAR) Data for 1,2,4-Oxadiazole Bioisosteres
| Target | Original Compound (Structure/Moiety) | Bioisosteric Compound (Structure/Moiety) | Activity of Original (IC₅₀/Kᵢ) | Activity of Bioisostere (IC₅₀/Kᵢ) | Fold Change | Reference |
| Cannabinoid Receptor 2 (CB₂) | 1a (1,2,4-Oxadiazole) | 9a (1,3,4-Oxadiazole) | Kᵢ = 2.9 nM | Kᵢ = 25 nM | ~10-fold decrease | [14] |
| Cannabinoid Receptor 2 (CB₂) | 1b (1,2,4-Oxadiazole) | 9b (1,3,4-Oxadiazole) | Kᵢ = 6.7 nM | Kᵢ = 339 nM | ~50-fold decrease | [14] |
| HDAC-1 | SAHA (Reference) | Compound 20a (1,2,4-Oxadiazole) | IC₅₀ = 15.0 nM | IC₅₀ = 8.2 nM | ~1.8-fold increase | [3] |
| Monoamine Oxidase B (MAO B) | Amide Analogue | Compound 20 (1,2,4-Oxadiazole) | Micromolar range | IC₅₀ = 52 nM | Significant increase | [17][18] |
| Breast Cancer (T47D) | Paclitaxel (Reference) | 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | IC₅₀ = 4.10 µM | IC₅₀ = 19.40 µM | ~4.7-fold decrease | [19] |
| Prostate Cancer (PC-3) | Mitomycin (Reference) | 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | IC₅₀ = 1.50 µM | IC₅₀ = 15.7 µM | ~10.5-fold decrease | [19] |
Experimental Protocols
The synthesis of 1,2,4-oxadiazoles is well-established, allowing for their accessible incorporation into drug candidates.
General Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol is adapted from modern methods that avoid the isolation of the intermediate O-acylamidoxime, improving efficiency.[20]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
Carbonyldiimidazole (CDI) (1.1 eq for acid activation, 1.1 eq for cyclization)
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted carboxylic acid in anhydrous DMF. Add CDI (1.1 eq) portion-wise and stir the mixture at room temperature for 30-60 minutes until gas evolution ceases. This forms the activated acylimidazole intermediate.
-
Acylation of Amidoxime: Add the substituted amidoxime (1.0 eq) to the reaction mixture. Stir at room temperature for 1-4 hours. Monitor the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).
-
Cyclodehydration: To the same reaction mixture, add a second portion of CDI (1.1 eq). Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the cyclization to the 1,2,4-oxadiazole by TLC.[21]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.[20]
Protocol: CB₂ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound (e.g., a 1,2,4-oxadiazole derivative) for the human CB₂ receptor.
Materials:
-
Membranes from cells expressing the human CB₂ receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test compounds (1,2,4-oxadiazole derivatives) at various concentrations.
-
Non-specific binding control: WIN-55,212-2 (10 µM).
-
96-well microplates and glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration near its Kₑ), 50 µL of the test compound dilution (or vehicle for total binding, or WIN-55,212-2 for non-specific binding), and 50 µL of the receptor membrane suspension.
-
Incubation: Incubate the plates at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz illustrate the logical relationships in the application and synthesis of 1,2,4-oxadiazoles.
References
- 1. scispace.com [scispace.com]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unipv.it [iris.unipv.it]
- 18. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
Preliminary Computational Studies of 3-Bromo-5-methyl-1,2,4-oxadiazole: A Technical Guide
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among them, the 1,2,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active molecules. This technical guide outlines a preliminary computational investigation into the structural and electronic properties of a specific derivative, 3-Bromo-5-methyl-1,2,4-oxadiazole.
Computational chemistry provides a powerful lens through which the intrinsic properties of a molecule can be explored, offering insights that can guide further experimental work and drug design efforts. By employing methods such as Density Functional Theory (DFT), we can predict molecular geometries, electronic distributions, and reactivity, thereby accelerating the discovery and development of novel chemical entities. This document serves as a resource for researchers, scientists, and drug development professionals, detailing the theoretical framework and potential findings from an in silico analysis of this compound.
Physicochemical Properties
A foundational step in any molecular investigation is the characterization of its basic physicochemical properties. These data provide a baseline for subsequent computational and experimental work.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₃H₃BrN₂O | |
| Molecular Weight | 162.97 g/mol | [1] |
| Canonical SMILES | CC1=NC(=NO1)Br | [1] |
| InChI Key | STAIGPZGPQPXIB-UHFFFAOYSA-N | [1] |
| CAS Number | 1228427-07-3 | [2] |
| Boiling Point | 166.71 °C (Predicted) | [3] |
| Melting Point | 18.15 °C (Predicted) | [2] |
| Water Solubility | 68384.1 mg/L (Predicted) | [2] |
| Density | 1.56 g/cm³ (Predicted) | [3] |
Computational Methodology
The following section details the proposed computational protocol for the analysis of this compound. This methodology is based on standard, widely accepted practices in the field of computational organic chemistry.
Software and Theoretical Level
All calculations would be performed using a comprehensive quantum chemistry software package, such as Gaussian or ORCA. The theoretical framework for this study is Density Functional Theory (DFT), a computational method that investigates the electronic structure of many-body systems.[4] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional would be employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing a good balance of accuracy and computational cost for organic molecules.
Experimental Protocols
-
Geometry Optimization: The initial 3D structure of this compound would be built and subjected to geometry optimization.[5] This iterative process adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface, representing the most stable structure of the molecule.
-
Frequency Analysis: Following optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Electronic Property Calculation: With the optimized geometry, a series of electronic properties would be calculated. This includes the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the generation of a Molecular Electrostatic Potential (MEP) map.[3][6][7]
Results and Discussion
This section presents the anticipated results from the computational analyses. The quantitative data provided are hypothetical but representative of what would be expected for a molecule with this structure.
Geometric Analysis
The geometry optimization would yield the most stable 3D conformation of the molecule. Key structural parameters, such as bond lengths and angles, provide insight into the molecule's architecture. The 1,2,4-oxadiazole ring is expected to be planar.
| Parameter | Atom(s) | Predicted Value |
| Bond Length | C-Br | 1.88 Å |
| C-N (ring) | 1.32 - 1.39 Å | |
| N-O (ring) | 1.42 Å | |
| C-O (ring) | 1.35 Å | |
| C-C (methyl) | 1.50 Å | |
| Bond Angle | O-C-N | 108.5° |
| C-N-O | 105.0° | |
| Br-C-N | 118.0° | |
| C-C-N | 121.0° |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions.[3][7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[7] The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity.[8][9]
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 6.10 |
A significant HOMO-LUMO gap of 6.10 eV would suggest that this compound is a relatively stable molecule. The distribution of these orbitals would indicate the most likely regions for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting intermolecular interactions.[6][10][11] It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).
For this compound, the most negative potential (red/yellow) is expected to be localized around the electronegative nitrogen and oxygen atoms of the oxadiazole ring. These regions represent potential sites for electrophilic attack and hydrogen bond acceptance. The area around the bromine atom and the methyl group's hydrogen atoms would likely exhibit a more positive potential (blue/green), indicating sites susceptible to nucleophilic attack.
Potential Therapeutic Application: A Hypothetical Signaling Pathway
Given the prevalence of oxadiazole derivatives in drug discovery, it is plausible that this compound could be explored as a modulator of biological pathways. For instance, many small molecule inhibitors target protein kinases. The diagram below illustrates a hypothetical scenario where a 1,2,4-oxadiazole derivative acts as a kinase inhibitor, preventing the phosphorylation of a downstream substrate and thereby interrupting a signaling cascade.
References
- 1. This compound | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed two-step synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole, a valuable building block in medicinal chemistry. The 1,2,4-oxadiazole moiety is a recognized bioisostere for ester and amide functionalities, making it a key component in the design of novel therapeutic agents. The synthetic route involves the initial formation of 3-amino-5-methyl-1,2,4-oxadiazole, followed by a Sandmeyer-type bromination to yield the target compound.
Physicochemical Properties and Data
A summary of the key physicochemical properties for the starting material, intermediate, and the final product is provided below for easy reference.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Boiling Point (°C) |
| Acetamidoxime | N'-hydroxyacetamidine | 625-59-2 | C₂H₆N₂O | 74.08 | 136-138 | - |
| 3-Amino-5-methyl-1,2,4-oxadiazole | 5-methyl-1,2,4-oxadiazol-3-amine | 40483-47-4 | C₃H₅N₃O | 99.09[1] | - | - |
| This compound | This compound | 1228427-07-3 | C₃H₃BrN₂O | 162.97[2][3] | 18.15[4] | 170.15[4] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 3-Amino-5-methyl-1,2,4-oxadiazole (Intermediate)
This procedure outlines the cyclization reaction of acetamidoxime with cyanogen bromide to form the amino-oxadiazole intermediate.
Materials:
-
Acetamidoxime (1.0 eq)
-
Cyanogen bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetamidoxime in acetonitrile.
-
Add potassium carbonate to the solution and stir the suspension at room temperature.
-
In a separate flask, dissolve cyanogen bromide in acetonitrile.
-
Slowly add the cyanogen bromide solution to the acetamidoxime suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude 3-amino-5-methyl-1,2,4-oxadiazole by column chromatography on silica gel or recrystallization.
Step 2: Synthesis of this compound (Final Product)
This protocol details the Sandmeyer-type bromination of 3-amino-5-methyl-1,2,4-oxadiazole using tert-butyl nitrite and copper(II) bromide.
Materials:
-
3-Amino-5-methyl-1,2,4-oxadiazole (1.0 eq)
-
Copper(II) bromide (CuBr₂) (1.5 eq)
-
tert-Butyl nitrite (t-BuONO) (1.2 eq)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add copper(II) bromide and acetonitrile.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite to the stirred suspension.
-
In a separate flask, dissolve 3-amino-5-methyl-1,2,4-oxadiazole in acetonitrile.
-
Add the solution of the amino-oxadiazole dropwise to the cold CuBr₂/t-BuONO mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-disubstituted-1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science.[1] Recognized as a bioisostere for amide and ester functionalities, this heterocycle is integral to the design of numerous pharmacologically active agents, including muscarinic agonists, benzodiazepine receptor partial agonists, and serotonergic (5-HT3) antagonists.[1][2] The development of efficient, one-pot synthesis methodologies is crucial for accelerating drug discovery programs and creating novel functional materials. These streamlined procedures offer advantages such as reduced reaction times, simplified purification processes, and improved overall yields compared to traditional multi-step approaches.[3] This document provides detailed protocols for three distinct one-pot methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, catering to a range of laboratory capabilities and substrate requirements.
Comparative Summary of One-Pot Synthesis Protocols
The following table summarizes the key quantitative data for the three detailed protocols, allowing for a direct comparison of their efficacy and applicability.
| Protocol | Catalyst/Mediator | Key Reagents | Reaction Conditions | Typical Yields | Key Advantages |
| 1. Graphene Oxide (GO) Catalyzed | Graphene Oxide | Nitrile, Hydroxylamine hydrochloride, Aldehyde, K₂CO₃ | 80°C, 16 hours (total) | 70-85%[1] | Metal-free, heterogeneous catalysis, dual role of GO as catalyst and oxidant.[1][4] |
| 2. Base-Mediated (Oxidant-Free) | Base (e.g., K₂CO₃) | Nitrile, Aldehyde, Hydroxylamine hydrochloride | Varies (e.g., reflux) | Good to High | Simple, avoids external oxidants as the aldehyde serves a dual role.[5] |
| 3. Solvent-Free (KF Catalyzed) | Potassium Fluoride | Nitrile, Hydroxylamine hydrochloride | 100°C, 12 hours | Up to 95%[3] | Environmentally friendly (solvent-free), simple workup, high yields for symmetrical oxadiazoles.[3][6] |
| 4. Microwave-Assisted | PTSA/ZnCl₂ or none | Amidoxime, Nitrile OR Nitrile, Hydroxylamine, Meldrum's acid | Microwave irradiation (e.g., 120°C, 1-2 hours) | Good to Excellent[7][8] | Rapid reaction times, often high purity of the final product.[7][9] |
Experimental Workflow
The general experimental workflow for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is depicted below. This process typically involves the in situ formation of an amidoxime intermediate, followed by condensation and subsequent cyclization/oxidation to yield the final product.
Caption: General workflow for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Detailed Experimental Protocols
Protocol 1: Graphene Oxide (GO) Catalyzed One-Pot Synthesis
This protocol utilizes the dual functionality of graphene oxide as a metal-free acid catalyst and an oxidizing agent for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitriles, hydroxylamine, and aldehydes.[1][4]
Materials and Reagents:
-
Aromatic/Aliphatic Nitrile (e.g., Benzonitrile)
-
Hydroxylamine hydrochloride
-
Aromatic/Aliphatic Aldehyde (e.g., Benzaldehyde)
-
Potassium Carbonate (K₂CO₃)
-
Graphene Oxide (GO)
-
Ethanol-Water mixture (e.g., 1:1 v/v)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
Amidoxime Formation: In a round-bottom flask, combine the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and potassium carbonate (1.5 mmol) in an ethanol-water solvent mixture (5 mL).
-
Stir the mixture at room temperature for approximately 8 hours to facilitate the formation of the amidoxime intermediate.[1]
-
Oxadiazole Formation: To the reaction mixture containing the in situ generated amidoxime, add the aldehyde (1.0 mmol) and graphene oxide (e.g., 20 mg).
-
Heat the reaction mixture to 80°C and continue stirring for another 8 hours.[1]
-
Workup and Purification: After cooling to room temperature, extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: Base-Mediated One-Pot Synthesis without an External Oxidant
This efficient method relies on a base to promote the condensation of a nitrile, hydroxylamine, and an aldehyde, where the aldehyde also functions as the oxidant.[5]
Materials and Reagents:
-
Aromatic/Aliphatic Nitrile
-
Hydroxylamine hydrochloride
-
Aromatic Aldehyde (2 equivalents)
-
A suitable base (e.g., Potassium Carbonate, Sodium Hydroxide)
-
A suitable solvent (e.g., Ethanol, DMSO)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: To a solution of the nitrile (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the chosen solvent (e.g., 5 mL of ethanol), add the base (1.5 mmol).
-
Stir the mixture for a designated period (e.g., 1 hour) at room temperature to form the amidoxime.
-
Condensation and Oxidation: Add the aromatic aldehyde (2.0 mmol) to the reaction mixture.
-
Heat the reaction to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the initial formation of a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is then oxidized by a second molecule of the aldehyde to the final product.[5]
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 3: Solvent-Free Synthesis of Symmetrical 3,5-Disubstituted-1,2,4-Oxadiazoles
This environmentally friendly protocol is particularly useful for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles with two identical substituents, proceeding under solvent-free conditions with potassium fluoride as both a catalyst and solid support.[3][6]
Materials and Reagents:
-
Aromatic Nitrile (2.0 mmol)
-
Hydroxylamine hydrochloride (2.0 mmol, finely ground)
-
Potassium Fluoride (KF, 1 g)
-
Mortar and pestle
-
Water
-
Ethanol (96%)
Procedure:
-
Homogenization: In a mortar and pestle, thoroughly grind the aromatic nitrile (2.0 mmol), finely ground hydroxylamine hydrochloride (2.0 mmol), and potassium fluoride (1 g) to create a homogeneous mixture.[3]
-
Reaction: Transfer the mixture to a reaction vessel and heat it to 100°C with stirring for 12 hours.[3]
-
Workup: After the reaction period, cool the mixture to room temperature.
-
Add water (10 mL) to the solid mixture and stir.
-
Isolation and Purification: Filter the solid product using a Buchner funnel and wash it with additional water (30 mL).[3]
-
Dry the collected solid at 60°C.
-
Further purify the product by recrystallization from 96% ethanol.
Signaling Pathways and Logical Relationships
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via the most common one-pot pathway from nitriles can be visualized as a two-step sequence. The initial step is the formation of the key amidoxime intermediate. This intermediate then undergoes reaction with a second component (e.g., an aldehyde or another nitrile molecule) followed by cyclization to form the oxadiazole ring.
Caption: Key steps in the one-pot synthesis of 1,2,4-oxadiazoles from nitriles.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Coupling Functionalization of 1,2,4-Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield a specific, published Heck coupling protocol for the direct functionalization of a halo-substituted 1,2,4-oxadiazole with an alkene. The following application notes and protocols are therefore based on established principles of the Mizoroki-Heck reaction on other heterocyclic systems and serve as a comprehensive guide for the development of a specific experimental procedure.
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, valued for its role as a bioisostere for esters and amides, and its presence in a range of biologically active compounds. The development of robust methods for the functionalization of the 1,2,4-oxadiazole core is crucial for the exploration of new chemical space in drug discovery. The Palladium-catalyzed Heck coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an alkene.[1] This methodology offers a viable, albeit underexplored, strategy for the introduction of alkenyl substituents onto the 1,2,4-oxadiazole ring, providing access to a diverse range of novel derivatives.
These notes provide a generalized protocol and key considerations for the Heck coupling reaction to introduce functionalized vinyl groups onto a 1,2,4-oxadiazole core, for example, at the C5 position starting from a 5-halo-1,2,4-oxadiazole.
Reaction Principle and Signaling Pathway
The Mizoroki-Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-1,2,4-oxadiazole.
-
Alkene Coordination and Insertion: The alkene coordinates to the resulting palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the alkenyl-1,2,4-oxadiazole product and a palladium-hydride species.
-
Reductive Elimination: The palladium(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydrohalic acid.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
The following is a general, hypothetical protocol for the Heck coupling of a 5-bromo-3-phenyl-1,2,4-oxadiazole with styrene. Optimization of these conditions will be necessary for specific substrates.
3.1. Materials
-
5-Bromo-3-phenyl-1,2,4-oxadiazole (Substrate)
-
Styrene (Coupling Partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃) (Base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (Solvent)
-
Nitrogen or Argon gas (Inert atmosphere)
3.2. Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware
-
Syringes for liquid transfer
-
Rotary evaporator
-
Column chromatography setup
3.3. General Experimental Workflow
Caption: General workflow for the Heck coupling reaction.
3.4. Detailed Protocol
-
To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-3-phenyl-1,2,4-oxadiazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the base, for example, triethylamine (1.5 mmol, 1.5 equiv) or potassium carbonate (2.0 mmol, 2.0 equiv).
-
Via syringe, add anhydrous solvent (e.g., DMF or MeCN, 5 mL).
-
Add styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Hypothetical Reaction Parameters and Outcomes
The following table summarizes a range of plausible reaction conditions for the Heck coupling of a halo-1,2,4-oxadiazole with an alkene, based on general knowledge of the Heck reaction. These are starting points for optimization.
| Entry | Halo-1,2,4-oxadiazole (equiv) | Alkene (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 (Bromo) | 1.2 | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (1.5) | DMF | 100 | 12 | e.g., 65 |
| 2 | 1.0 (Bromo) | 1.2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMAc | 120 | 8 | e.g., 72 |
| 3 | 1.0 (Iodo) | 1.1 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | MeCN | 80 | 16 | e.g., 85 |
| 4 | 1.0 (Bromo) | 1.5 (n-butyl acrylate) | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (2.0) | Toluene | 110 | 24 | e.g., 58 |
Note: The yields presented in this table are hypothetical and for illustrative purposes only. Actual yields will depend on the specific substrates and optimized reaction conditions.
Logical Relationships: Influence of Reaction Parameters
The success of the Heck coupling reaction is dependent on several interconnected factors.
Caption: Factors influencing the outcome of the Heck coupling reaction.
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Electron-rich and bulky phosphines can increase the rate of oxidative addition and influence selectivity.
-
Base: The base is necessary to regenerate the active Pd(0) catalyst. Inorganic bases like K₂CO₃ or organic bases like NEt₃ are commonly used. The strength and solubility of the base can affect the reaction rate.
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or MeCN are typically effective for Heck reactions.
-
Temperature: Higher temperatures are generally required to drive the reaction to completion, but can also lead to side reactions or decomposition.
Conclusion
References
The Versatile Role of 3-Bromo-5-methyl-1,2,4-oxadiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The five-membered heterocyclic ring, 1,2,4-oxadiazole, has garnered significant attention in medicinal chemistry due to its unique properties as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Among the various substituted oxadiazoles, 3-Bromo-5-methyl-1,2,4-oxadiazole serves as a crucial and versatile building block for the synthesis of a wide array of biologically active molecules. Its bromine atom provides a reactive handle for the introduction of diverse molecular fragments, primarily through palladium-catalyzed cross-coupling reactions, enabling the exploration of vast chemical space in drug discovery programs.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a particular focus on the development of Sphingosine-1-Phosphate (S1P) receptor modulators.
Application Notes
The 1,2,4-oxadiazole scaffold is a key pharmacophore in a variety of therapeutic areas, including oncology, inflammation, and neuroscience.[1] The methyl group at the 5-position can influence the molecule's lipophilicity and binding interactions, while the bromine at the 3-position is the primary site for synthetic elaboration.
Key Applications:
-
Sphingosine-1-Phosphate (S1P) Receptor Modulators: A significant application of the this compound core is in the synthesis of S1P receptor modulators.[2] These modulators play a crucial role in regulating immune cell trafficking and are targets for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. The oxadiazole moiety acts as a stable central scaffold to which various aryl and alkyl groups can be attached to optimize potency and selectivity for S1P receptor subtypes.
-
Kinase Inhibitors: The structural framework provided by the 5-methyl-1,2,4-oxadiazole can be utilized in the design of kinase inhibitors. By undergoing cross-coupling reactions, various aromatic and heteroaromatic systems can be introduced at the 3-position to interact with the ATP-binding site of kinases.
-
GPCR Ligands: The versatility of the this compound synthon allows for the generation of diverse libraries of compounds for screening against various G-protein coupled receptors (GPCRs).
Workflow for Drug Discovery using this compound:
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazole derivatives from this compound, with a focus on Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 eq) to the tube under the inert atmosphere.
-
Add the anhydrous solvent (to make a 0.1-0.2 M solution) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methyl-1,2,4-oxadiazole.
Suzuki-Miyaura Coupling Workflow:
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes the reaction conditions and yields for the synthesis of various 3-aryl-5-methyl-1,2,4-oxadiazole derivatives.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 8 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 4 | 88 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME | 12 | 75 |
Signaling Pathways
Derivatives of 3-aryl-5-methyl-1,2,4-oxadiazole, particularly those developed as S1P receptor modulators, exert their biological effects by interacting with the S1P signaling pathway. S1P is a signaling sphingolipid that regulates a multitude of cellular processes by binding to a family of five GPCRs, S1P₁₋₅.
Simplified S1P₁ Receptor Signaling Pathway:
Activation of the S1P₁ receptor by an agonist leads to the coupling of Gαi protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, Gαi coupling can activate the PI3K-Akt signaling pathway, promoting cell survival and proliferation. In the context of the immune system, S1P₁ receptor activation on lymphocytes is crucial for their egress from lymph nodes. Agonists of S1P₁ cause receptor internalization, rendering the lymphocytes unresponsive to the S1P gradient and thus trapping them in the lymph nodes, leading to peripheral lymphopenia and an immunosuppressive effect.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of S1P receptor modulators and other potentially therapeutic compounds highlights its importance in modern drug discovery. The protocols and information provided herein offer a foundation for researchers to explore the vast potential of this scaffold in developing novel therapeutics. Further exploration of different cross-coupling methodologies and the synthesis of diverse derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
References
Application Notes and Protocols: 3-Bromo-5-methyl-1,2,4-oxadiazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 3-bromo-5-methyl-1,2,4-oxadiazole as a versatile fragment in fragment-based drug discovery (FBDD). This document outlines its synthesis, physicochemical properties, and a representative workflow for its application in a hypothetical FBDD campaign against a protein kinase target.
Introduction to this compound in FBDD
This compound is an attractive fragment for FBDD due to its desirable physicochemical properties. Its low molecular weight, combined with the presence of both hydrogen bond acceptors and a synthetically tractable bromine atom, makes it an excellent starting point for the development of potent and selective inhibitors. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering metabolic stability and favorable protein-ligand interactions. The bromine atom can serve as a vector for synthetic elaboration, allowing for the exploration of chemical space and the optimization of fragment hits into lead compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties align well with the "Rule of Three," a common guideline for fragment selection in FBDD.
| Property | Value | Source |
| Molecular Formula | C₃H₃BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 162.97 g/mol | [1] |
| XLogP3 | 1.1 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
Hypothetical FBDD Campaign against Protein Kinase X
This section outlines a hypothetical FBDD campaign targeting "Protein Kinase X," a key enzyme in a cancer-related signaling pathway. This compound is used as a representative fragment in this study.
Signaling Pathway of Protein Kinase X
FBDD Experimental Workflow
The following diagram illustrates the workflow for the FBDD campaign.
References
Application Notes: 3-Bromo-5-methyl-1,2,4-oxadiazole as a Versatile Scaffold for Novel Anticancer Agents
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its significant therapeutic potential across various disease areas, including oncology. Its derivatives have demonstrated a wide range of biological activities, such as anti-inflammatory, antimicrobial, and potent anticancer effects. The incorporation of a bromine atom, as in 3-Bromo-5-methyl-1,2,4-oxadiazole, offers a reactive handle for further chemical modifications, making it an attractive building block for the synthesis of diverse compound libraries in the quest for novel anticancer therapeutics. This document provides an overview of the application of bromo-substituted oxadiazoles in the design and synthesis of anticancer agents, along with relevant experimental protocols and data.
While direct studies on this compound as an anticancer agent precursor are not extensively documented in publicly available literature, the principles of its use can be extrapolated from the broader class of bromo-substituted and other 1,2,4-oxadiazole derivatives. These compounds often exert their anticancer effects by targeting various cellular pathways, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
Key Advantages of Bromo-Oxadiazole Scaffolds in Anticancer Drug Discovery:
-
Synthetic Versatility: The bromo-substituent serves as a versatile functional group for introducing a wide array of side chains and pharmacophores through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the oxadiazole core to optimize anticancer activity and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The presence of a halogen atom can significantly influence the lipophilicity, metabolic stability, and binding affinity of the molecule, which are critical parameters for drug development.
-
Bioisosteric Replacement: The oxadiazole ring itself is often used as a bioisostere for amide and ester groups, offering improved metabolic stability and oral bioavailability.
Anticancer Activity of 1,2,4-Oxadiazole Derivatives
Numerous studies have highlighted the potent in vitro and in vivo anticancer activities of 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. These compounds have been shown to induce apoptosis, a programmed cell death, which is a key mechanism for eliminating cancerous cells.[1]
Table 1: Cytotoxic Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 7a | MCF-7 (Breast) | 0.76 ± 0.044 | Doxorubicin | 1.91 ± 0.84 | [2] |
| 7a | A549 (Lung) | 0.18 ± 0.019 | Doxorubicin | 2.11 ± 0.057 | [2] |
| 7a | DU-145 (Prostate) | 1.13 ± 0.55 | Doxorubicin | 2.54 ± 0.112 | [2] |
| 7a | MDA MB-231 (Breast) | 0.93 ± 0.013 | Doxorubicin | 3.08 ± 0.135 | [2] |
| 7b | MCF-7 (Breast) | 0.011 ± 0.009 | Doxorubicin | 1.91 ± 0.84 | [2] |
| 7c | A549 (Lung) | 0.021 ± 0.001 | Doxorubicin | 2.11 ± 0.057 | [2] |
| 7d | DU-145 (Prostate) | 0.019 ± 0.003 | Doxorubicin | 2.54 ± 0.112 | [2] |
| 7i | MDA MB-231 (Breast) | 0.025 ± 0.007 | Doxorubicin | 3.08 ± 0.135 | [2] |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 | [3] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 | [3] |
Note: The compound IDs are as designated in the cited literature. The data represents a selection of compounds to illustrate the potential of the 1,2,4-oxadiazole scaffold.
Signaling Pathways Targeted by 1,2,4-Oxadiazole Derivatives
The anticancer mechanism of action for many 1,2,4-oxadiazole derivatives involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the key pathways implicated is the caspase-mediated apoptosis pathway. Caspases are a family of cysteine proteases that play an essential role in the execution of apoptosis. Activation of initiator caspases (e.g., caspase-9) triggers a cascade leading to the activation of effector caspases (e.g., caspase-3), which in turn cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[1]
References
Application Notes and Protocols: Synthesis and Antibacterial Screening of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1,2,4-oxadiazole derivatives and the subsequent screening of their antibacterial activity. The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its role as a bioisostere for amide and ester functionalities.[1] This has led to its incorporation into a wide array of biologically active compounds.[1][2]
Introduction to 1,2,4-Oxadiazoles in Antibacterial Research
The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[3] 1,2,4-oxadiazoles have emerged as a promising class of compounds with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4][5] Some derivatives have shown efficacy against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[6] The mechanism of action for some 1,2,4-oxadiazole antibacterials involves the inhibition of cell-wall biosynthesis, a pathway distinct from many existing antibiotics.[6][7]
Data Presentation: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-oxadiazole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 1 | 4-OMe-C₆H₄ | 3,4-(OMe)₂-C₆H₃ | 10 | >100 | >100 | [5] |
| 2 | 4-Cl-C₆H₄ | 4-Cl-C₆H₄ | 10 | >100 | >100 | [5] |
| 3 | Indol-5-yl | 4-CF₃-C₆H₄ | 4 | >100 | >100 | [5] |
| 4 | 4-hydroxyphenyl | 5-methyl | 25 | >200 | >200 | [10] |
| 5 | 3-methyl | 4-hydroxyphenyl | >200 | 25 | >200 | [10] |
| 5i | (details in ref) | (details in ref) | 0.9375-3.75 | 0.9375-3.75 | - | [4] |
| 57 | (details in ref) | (details in ref) | Inactive | Inactive | Inactive | [7] |
| 57 | (details in ref) | (details in ref) | - | - | - | [7] |
Note: The antibacterial activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
Experimental Protocols
I. Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
There are several established methods for the synthesis of 1,2,4-oxadiazoles.[2][11] A common and effective approach involves the cyclization of an O-acylamidoxime intermediate, which can be prepared from an amidoxime and an acylating agent.[1][2][11]
Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate
This protocol involves the initial formation of an O-acylamidoxime, followed by cyclization.[11]
Materials:
-
Substituted amidoxime
-
Substituted acyl chloride or carboxylic acid
-
Coupling agent (e.g., EDC·HCl, if starting from a carboxylic acid)
-
Base (e.g., pyridine, triethylamine, or potassium hydroxide)
-
Solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: O-Acylation of Amidoxime
-
Dissolve the substituted amidoxime (1.0 eq) in a suitable solvent such as pyridine at 0 °C.[1]
-
Slowly add the substituted acyl chloride (1.1 eq) to the solution.[1]
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude O-acylamidoxime. This intermediate can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization to 1,2,4-Oxadiazole
-
Dissolve the crude O-acylamidoxime in a suitable solvent like THF.
-
Add a base such as tetrabutylammonium fluoride (TBAF) (0.1–1.4 eq).[11]
-
Stir the reaction at room temperature for 1-16 hours, monitoring by TLC.[11]
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[1]
Protocol 2: One-Pot Synthesis from Amidoximes and Carboxylic Acid Esters
This method offers a more direct route to 1,2,4-oxadiazoles.[1][11]
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid methyl or ethyl ester
-
Powdered sodium hydroxide or potassium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid ester (1.2 eq).[1]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, pour the reaction mixture into cold water.[1]
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
II. Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[9] The broth microdilution method is a commonly used technique.[8][12]
Materials:
-
Synthesized 1,2,4-oxadiazole derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates[8]
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in MHB directly in the 96-well plate. Typically, 50-100 µL of broth is used per well.[8] This will create a range of concentrations to be tested.
-
Inoculation: Add a defined volume of the standardized bacterial suspension to each well (except the negative control), to achieve a final concentration of ~5×10⁵ CFU/mL.[8][9]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[8][9]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[8][9] Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth compared to the growth control.
Visualizations
Caption: Experimental workflow for the synthesis and antibacterial screening of 1,2,4-oxadiazole derivatives.
Caption: Postulated mechanism of action for certain antibacterial 1,2,4-oxadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of various substituted oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 12. protocols.io [protocols.io]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for N-Alkylation of 1,2,4-Oxadiazole Ring Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 1,2,4-oxadiazole ring systems, a critical transformation in medicinal chemistry for the synthesis of diverse molecular scaffolds. The protocol is divided into two main stages: the synthesis of the 1,2,4-oxadiazole core followed by its N-alkylation.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The formation of the 1,2,4-oxadiazole ring is a prerequisite for N-alkylation. A common and robust method involves the cyclization of an O-acylamidoxime intermediate, which is typically formed from an amidoxime and an acylating agent.
Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and acyl chlorides.
Materials:
-
Substituted amidoxime (1.0 eq)
-
Substituted acyl chloride (1.1 eq)
-
Pyridine (anhydrous, as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the substituted amidoxime (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar, add the substituted acyl chloride (1.1 eq) dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize excess pyridine and acid.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
Data Presentation: Synthesis of 1,2,4-Oxadiazoles
The following table summarizes typical reaction parameters for the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles.
| Entry | Amidoxime (R¹) | Acyl Chloride (R²) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzamidoxime | Benzoyl chloride | Pyridine | Reflux | 8 | 75-85 |
| 2 | Acetamidoxime | Benzoyl chloride | Pyridine | Reflux | 6 | 70-80 |
| 3 | Benzamidoxime | Acetyl chloride | Pyridine | Reflux | 6 | 72-82 |
N-Alkylation of 3,5-Disubstituted 1,2,4-Oxadiazoles
The N-alkylation of a pre-formed 1,2,4-oxadiazole ring introduces an alkyl group onto one of the nitrogen atoms, typically leading to the formation of a quaternary 1,2,4-oxadiazolium salt. The N(4) position is generally more susceptible to alkylation due to its greater nucleophilicity.
Experimental Protocol: N-Alkylation of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol outlines a general procedure for the N-alkylation of a 3,5-disubstituted 1,2,4-oxadiazole using an alkyl halide.
Materials:
-
3,5-Disubstituted 1,2,4-oxadiazole (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)
-
Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)
-
Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (optional, as a non-nucleophilic base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Syringe for addition of reagents
-
TLC plates
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 3,5-disubstituted 1,2,4-oxadiazole (1.0 eq) in anhydrous acetonitrile or dichloromethane.
-
Addition of Reagents: Add the alkyl halide (1.2 eq) to the solution at room temperature. If desired, a non-nucleophilic base such as anhydrous sodium carbonate or potassium carbonate (1.5 eq) can be added to scavenge any acid formed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC. The formation of a precipitate may indicate the formation of the oxadiazolium salt.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude 1,2,4-oxadiazolium salt can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/diethyl ether).
Data Presentation: N-Alkylation of 1,2,4-Oxadiazoles
The following table provides representative data for the N-alkylation of a model 3,5-disubstituted 1,2,4-oxadiazole.
| Entry | 1,2,4-Oxadiazole Substrate | Alkylating Agent | Solvent | Base (optional) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Diphenyl-1,2,4-oxadiazole | Methyl Iodide | ACN | None | 40 | 24 | 80-90 |
| 2 | 3-Methyl-5-phenyl-1,2,4-oxadiazole | Ethyl Bromide | DCM | K₂CO₃ | RT | 24 | 75-85 |
| 3 | 3,5-Dimethyl-1,2,4-oxadiazole | Methyl Triflate | ACN | None | RT | 12 | 85-95 |
Visualization of the Protocol Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent N-alkylation of 1,2,4-oxadiazole ring systems.
Caption: General workflow for the N-alkylation of 1,2,4-oxadiazoles.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and logical relationships in the N-alkylation protocol.
Caption: Key transformations in the 1,2,4-oxadiazole N-alkylation protocol.
Application of 3-Bromo-5-methyl-1,2,4-oxadiazole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently employed in the design of therapeutic agents due to its favorable physicochemical properties and metabolic stability. As a bioisostere for amide and ester functionalities, the 1,2,4-oxadiazole ring can enhance drug-like properties. The strategic functionalization of this core structure has led to the discovery of potent inhibitors of various enzyme families, including protein kinases. 3-Bromo-5-methyl-1,2,4-oxadiazole serves as a versatile building block in this context, offering a reactive handle for the introduction of diverse substituents, primarily through cross-coupling reactions, to generate libraries of potential kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this key starting material, with a focus on targeting critical signaling pathways implicated in cancer and other diseases.
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A primary and highly effective method for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the oxadiazole core and a variety of aryl or heteroaryl boronic acids or esters. This versatility allows for the systematic exploration of the chemical space around the oxadiazole scaffold to optimize interactions with the target kinase's active site.
Application in PI3K/Akt/mTOR Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Several classes of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, have been developed. The 3-aryl-5-methyl-1,2,4-oxadiazole scaffold has shown promise in the development of potent and selective inhibitors of this pathway.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazole derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-methyl-1,2,4-oxadiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data of Representative Kinase Inhibitors
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from this compound derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| OXA-1 | PI3Kα | 15 | MCF-7 | 0.8 |
| OXA-2 | PI3Kβ | 50 | PC-3 | 1.2 |
| OXA-3 | mTOR | 8 | U-87 MG | 0.5 |
| OXA-4 | p38α MAPK | 120 | A549 | 5.3 |
Note: The data presented in this table is a representative compilation from various literature sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.
In Vitro Kinase Inhibition Assay Protocol (General)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward functionalization via Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The resulting 3-aryl-5-methyl-1,2,4-oxadiazole derivatives have demonstrated significant potential as inhibitors of key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this promising chemical scaffold in the ongoing quest for novel and effective kinase inhibitors.
Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition and Related Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized as a bioisostere of esters and amides, which often imparts improved metabolic stability and pharmacokinetic properties to drug candidates. The synthesis of this heterocycle can be achieved through various methods, with the 1,3-dipolar cycloaddition of nitrile oxides to nitriles being a classical approach. However, the reaction of amidoximes with acylating agents, followed by cyclodehydration, is a more widely employed and often more efficient strategy. This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-oxadiazoles, focusing on these key methodologies.
Reaction Mechanisms and Workflows
The synthesis of 1,2,4-oxadiazoles can be broadly categorized into two primary pathways: the direct 1,3-dipolar cycloaddition and the acylation-cyclodehydration of amidoximes.
Caption: General mechanism of 1,3-dipolar cycloaddition for 1,2,4-oxadiazole synthesis.
A more common and often higher-yielding alternative to the direct cycloaddition involves the acylation of an amidoxime followed by a cyclodehydration step.
Caption: Typical experimental workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.
Data Presentation
The following table summarizes quantitative data from various synthetic protocols for 1,2,4-oxadiazoles, allowing for easy comparison of different methodologies.
| Entry | Reactants | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Amidoxime, Acyl Chloride | Conventional Heating (Reflux) | Pyridine | Reflux | 6-12 | Good | [1] |
| 2 | Amidoxime, Carboxylic Acid Ester | Superbase (NaOH) | DMSO | Room Temperature | 4-24 | 11-90 | [1] |
| 3 | Amidoxime, Carboxylic Acid | Microwave-Assisted (Coupling Agent) | DMF | 120-160 | 0.17-0.5 | High | [2] |
| 4 | DNA-conjugated Aryl Nitrile, Carboxylic Acid | Multi-step (Conventional Heating) | Borate Buffer (pH 9.5) | 90 | 2 | 51-92 (conversion) | [3] |
| 5 | 4-Substituted Benzaldoxime, 5-Cyanouracil | In situ Nitrile Oxide Generation | Not specified | Room Temperature | Not specified | 19-60 | [4] |
| 6 | N-Benzyl Amidoximes | Oxidative Cyclization (NBS/DBU) | Not specified | Not specified | Not specified | 54-84 | [5] |
| 7 | N-Benzyl Amidoximes | Oxidative Cyclization (I₂/K₂CO₃) | Not specified | Not specified | Not specified | 50-80 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides (Conventional Heating)[1]
This protocol describes a classical method for the synthesis of 1,2,4-oxadiazoles.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium[1]
This method offers a one-pot synthesis at room temperature, simplifying the procedure.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[2]
Microwave-assisted synthesis significantly reduces reaction times and can improve yields.
Materials:
-
Carboxylic Acid (1.0 - 1.2 eq)
-
Coupling Agent (e.g., HBTU, HATU, or T3P) (1.1 eq)
-
Organic Base (e.g., DIEA) (2.0 - 3.0 eq)
-
Amidoxime (1.0 eq)
-
Anhydrous Solvent (e.g., DMF, NMP)
-
Microwave Synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.
-
Add the organic base to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amidoxime to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform a standard aqueous workup and extract the product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC, or recrystallization).
References
Application Notes and Protocols for Amidoxime and Carboxylic Acid Heterocyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocyclization of amidoximes with carboxylic acids is a fundamental and widely utilized transformation in medicinal chemistry and drug discovery. This reaction is a primary route to synthesize 3,5-disubstituted 1,2,4-oxadiazoles, a class of five-membered heterocyclic compounds. The 1,2,4-oxadiazole ring is considered a privileged scaffold due to its metabolic stability and its ability to act as a bioisostere for amide and ester functional groups.[1][2] This feature allows for the modification of peptide or ester-containing drug candidates to improve their pharmacokinetic properties, such as resistance to hydrolysis. Consequently, the 1,2,4-oxadiazole motif is present in a variety of biologically active molecules, including approved drugs and clinical candidates with diverse therapeutic applications.[3][4]
This document provides detailed application notes on the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids, outlines various experimental protocols, and presents a comparative analysis of different synthetic methodologies. Furthermore, it delves into the relevance of this chemistry in drug development by highlighting a key signaling pathway modulated by 1,2,4-oxadiazole derivatives.
Reaction Mechanism and Workflow
The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids generally proceeds through a two-step sequence:
-
O-acylation: The amidoxime reacts with an activated carboxylic acid derivative (such as an acyl chloride, anhydride, or an acid activated in situ with a coupling agent) to form an O-acylamidoxime intermediate.[5]
-
Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.[6]
Modern synthetic methods, particularly one-pot and microwave-assisted protocols, often generate the O-acylamidoxime intermediate in situ, which then cyclizes under the reaction conditions without isolation.[7]
Comparative Analysis of Synthetic Methods
Several methods have been developed for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. The choice of method often depends on the substrate scope, desired reaction conditions (e.g., temperature, time), and scalability. Below is a comparison of common synthetic protocols.
| Synthetic Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Classical Two-Step Synthesis | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1 - 16 h | Room Temp. to Reflux | 60 - 95% | High yields, well-established, broad substrate scope.[6] | Requires pre-synthesis and isolation of amidoximes; multi-step process.[6] |
| One-Pot with Coupling Agents | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., CDI, EDC, T3P) | 0.5 - 24 h | Room Temp. to 80 °C | 11 - 97% | One-pot procedure, avoids isolation of intermediates, good to excellent yields.[3] | Coupling agents can be expensive and may require specific reaction conditions. |
| Microwave-Assisted Synthesis (MAOS) | Amidoxime, Carboxylic Acid/Derivative, Coupling Agent/Catalyst | 10 - 30 min | 120 - 160 °C | High | Drastically reduced reaction times, often improved yields, suitable for high-throughput synthesis.[7][8] | Requires specialized microwave reactor equipment. |
| Superbase-Mediated One-Pot Synthesis | Amidoxime, Carboxylic Acid Ester, Superbase (e.g., NaOH/DMSO) | 4 - 24 h | Room Temp. | 11 - 90% | One-pot, room temperature conditions, uses inexpensive reagents.[3] | Longer reaction times, may not be suitable for base-sensitive functional groups. |
Experimental Protocols
Protocol 1: Classical Two-Step Synthesis using Acyl Chloride
This method involves the initial formation of an O-acylamidoxime, which is then cyclized.
Step 1: O-Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime.
Step 2: Cyclodehydration
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis using Carbonyldiimidazole (CDI)
This protocol describes a convenient one-pot synthesis using a coupling agent.
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or THF, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-16 hours, or until the reaction is complete as monitored by TLC.[9]
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,2,4-oxadiazole.
Protocol 3: Microwave-Assisted One-Pot Synthesis
This method significantly accelerates the reaction, providing a rapid route to 1,2,4-oxadiazoles.
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), and a suitable coupling agent such as HBTU (1.1 eq) or HATU (1.1 eq) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).[8]
-
Add an organic base, such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq).
-
Seal the vessel and place it in a microwave reactor.[8]
-
Irradiate the mixture at a constant temperature (typically 120-160 °C) for 10-30 minutes.[8] The reaction progress can be monitored by LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Development: Targeting the NF-κB Signaling Pathway
The versatility of the amidoxime and carboxylic acid heterocyclization method allows for the generation of large libraries of 1,2,4-oxadiazole derivatives for biological screening.[3] These compounds have been shown to interact with a wide range of biological targets, making them valuable scaffolds in drug discovery.
One important signaling pathway that can be modulated by 1,2,4-oxadiazole derivatives is the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[10][11] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer.
Certain 1,2,4-oxadiazole-containing compounds have been identified as inhibitors of the NF-κB signaling pathway. These compounds can block the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling pathway and a potential point of intervention for 1,2,4-oxadiazole-based inhibitors.
Conclusion
The heterocyclization of amidoximes and carboxylic acids is a robust and versatile method for the synthesis of 1,2,4-oxadiazoles. The availability of multiple synthetic protocols, including classical, one-pot, and microwave-assisted methods, provides researchers with a range of options to suit their specific needs. The importance of the 1,2,4-oxadiazole scaffold in drug discovery is underscored by its presence in numerous bioactive compounds and its ability to modulate key signaling pathways such as NF-κB. The detailed protocols and comparative data presented in these notes are intended to serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry research.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-Bromo-5-methyl-1,2,4-oxadiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, involves the coupling of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[1][2] In this specific case, the likely starting materials would be bromoformamidoxime and acetic anhydride or acetyl chloride.
Q2: I am observing a low yield of the final product. What are the common causes?
A2: Low yields in 1,2,4-oxadiazole synthesis are often attributed to several factors. A primary issue is the inefficient cyclodehydration of the O-acyl amidoxime intermediate, which may require harsh conditions like high temperatures or strong bases.[3] Another common problem is the cleavage of this intermediate back to the starting materials, especially in the presence of water or protic solvents.[4]
Q3: My reaction is producing a significant amount of a byproduct with the same mass as my desired product. What could this be?
A3: It is possible you are observing the formation of a constitutional isomer. Depending on the reaction conditions and the nature of the substituents, rearrangements can occur. One such rearrangement is the Boulton-Katritzky rearrangement, which can be triggered by heat or acidic conditions.[3] Careful control of the reaction temperature and maintaining neutral, anhydrous conditions during workup and purification can help minimize this.
Q4: Can I use microwave irradiation to improve the reaction rate and yield?
A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of 1,2,4-oxadiazoles.[5] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating, which can be particularly beneficial for the cyclodehydration step.[5]
Q5: What are the recommended purification techniques for this compound?
A5: Standard purification techniques such as recrystallization and column chromatography are generally effective.[6] The choice of solvent for recrystallization or the eluent system for chromatography will depend on the specific impurity profile of your crude product. It is advisable to perform thin-layer chromatography (TLC) to determine the optimal solvent system for column chromatography.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete acylation of the amidoxime. | Ensure the use of a suitable acylating agent (e.g., acetic anhydride or acetyl chloride) and an appropriate base (e.g., pyridine, triethylamine) to facilitate the reaction. |
| Inefficient cyclodehydration of the O-acyl amidoxime intermediate. | The cyclization step can be challenging.[3] Consider thermal cyclization in a high-boiling solvent like toluene or xylene, or base-mediated cyclization using a non-nucleophilic base such as tetrabutylammonium fluoride (TBAF) in anhydrous THF.[3] | |
| Formation of Multiple Products | Boulton-Katritzky rearrangement leading to isomeric byproducts. | This rearrangement can be facilitated by heat or acid.[3] Attempt the reaction at a lower temperature if possible and ensure the workup and purification steps are performed under neutral conditions. |
| Cleavage of the O-acyl amidoxime intermediate. | This is a common side reaction, especially with prolonged heating or in the presence of moisture.[4] Minimize reaction time and ensure anhydrous conditions are maintained throughout the process. | |
| Difficulty in Product Isolation/Purification | Product is "oiling out" during recrystallization. | The solvent may be too nonpolar, or the solution is cooling too rapidly.[6] Try adding a more polar co-solvent dropwise or allow for slower cooling. Using a seed crystal can also induce proper crystallization. |
| Poor separation during column chromatography. | The eluent system is likely not optimal.[6] Use TLC to identify a solvent system that provides good separation, aiming for an Rf value of 0.2-0.4 for the desired product. Ensure the column is packed correctly and not overloaded.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation and Cyclodehydration
This is a general two-step protocol that can be adapted for the synthesis of this compound.
Step 1: O-Acylation of Bromoformamidoxime
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bromoformamidoxime (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or THF.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add acetic anhydride or acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture containing the O-acyl amidoxime intermediate can be carried forward to the next step directly or after an aqueous workup.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Thermal Cyclodehydration:
-
If a different solvent was used for acylation, remove it under reduced pressure and redissolve the intermediate in a high-boiling solvent like toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC until the intermediate is consumed.
-
-
Base-Mediated Cyclodehydration:
-
To the solution of the O-acyl amidoxime intermediate in anhydrous THF, add a solution of TBAF (1.1 eq) in THF.
-
Stir the reaction at room temperature overnight, or with gentle heating, monitoring by TLC.[3]
-
-
Workup and Purification:
-
After completion of the cyclization, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.[6]
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Bromo-5-methyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Bromo-5-methyl-1,2,4-oxadiazole by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for the purification of N-heterocyclic compounds like this compound. Its polarity is well-suited for separating the target compound from less polar and more polar impurities.
Q2: Which mobile phase (eluent) system is a good starting point for this purification?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is a highly effective eluent system. A good starting ratio to explore with Thin Layer Chromatography (TLC) would be in the range of 9:1 to 4:1 (Hexanes:Ethyl Acetate). The optimal ratio will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[1]
Q3: What are the potential impurities I might encounter in my crude this compound sample?
A3: Impurities can originate from starting materials, side-reactions, or degradation. Common impurities may include unreacted starting materials, over-brominated or under-brominated oxadiazole species, and hydrolysis byproducts.[1]
Q4: Is this compound stable on silica gel?
A4: 1,2,4-oxadiazole rings are generally stable. However, the presence of the bromo substituent can make the compound susceptible to degradation under highly acidic or basic conditions. Standard silica gel is slightly acidic, which is usually well-tolerated. If degradation is observed, deactivating the silica gel with a small amount of a base like triethylamine (0.1-1%) in the eluent can be beneficial.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | Inappropriate solvent system (eluent). | Optimize the eluent composition using TLC. Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation on the column.[1] |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation.[1] | |
| Column was overloaded with crude material. | Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[1] | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| The compound is eluting too quickly (in the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| The compound appears to be degrading on the column. | The silica gel is too acidic. | Deactivate the silica gel by preparing a slurry with the chosen eluent containing a small amount of triethylamine (0.1-1%).[1] |
| Prolonged contact time with silica. | Use flash chromatography with positive pressure to reduce the elution time. | |
| All fractions are mixed, despite a good Rf separation on TLC. | The compound may be degrading on the silica gel during elution. | Perform a 2D TLC to check for on-plate degradation. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica. |
| The wrong choice of solvent is causing differential solubility. | Ensure the chosen eluent system solubilizes both the desired compound and the impurities to a reasonable extent. |
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. These are starting points and may require optimization for specific crude mixtures.
| Parameter | Recommended Value / Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica is generally effective. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate | Start with a ratio of 9:1 and increase the polarity as needed. |
| Optimal Rf on TLC | 0.2 - 0.4 | This range typically provides the best separation.[1] |
| Crude to Silica Ratio | 1:20 to 1:100 (by weight) | Higher ratios are used for more difficult separations.[1] |
| Loading Technique | Dry loading or minimal solvent | Dry loading is preferred if the compound has low solubility in the eluent. |
| Elution Mode | Isocratic or Gradient | A step-gradient of increasing ethyl acetate concentration can be effective. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Method Development
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Prepare several TLC chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the dissolved crude mixture onto silica gel TLC plates.
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Develop the plates in the prepared chambers.
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Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
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Select the solvent system that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities.[1]
Protocol 2: Column Chromatography Purification
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Column Packing:
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Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
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Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
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Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
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Carefully add the eluent to the column.
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Begin collecting fractions as the solvent starts to elute from the column.
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Maintain a constant flow rate. If necessary, a step-gradient can be employed by gradually increasing the polarity of the eluent.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify those containing the pure this compound.
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Combine the pure fractions.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
References
Technical Support Center: Recrystallization of Substituted Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted oxadiazoles using recrystallization techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of substituted oxadiazoles in a question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
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Question: I've dissolved my substituted oxadiazole in a hot solvent and let it cool, but no crystals have formed. What should I do?
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Answer: This is a common issue that can arise from several factors:
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The solution may not be supersaturated. You might have used too much solvent. Try boiling off some of the solvent to increase the concentration of your compound and then allow it to cool again.
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Nucleation has not occurred. The solution may be supersaturated, but crystal growth needs a starting point. Try scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites. Alternatively, if you have a pure crystal of your compound, you can add a small "seed crystal" to induce crystallization.
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The compound is too soluble in the chosen solvent, even at low temperatures. If concentrating the solution or inducing nucleation doesn't work, you may need to change your solvent system. Consider adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then heat gently until it's clear again and allow it to cool slowly.
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
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Question: My compound is separating as an oily liquid instead of solid crystals. How can I fix this?
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Answer: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that particular solvent. Here are some solutions:
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The solution is cooling too quickly. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the concentration slightly, and then allow it to cool much more slowly. Insulating the flask can help with this.
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The boiling point of the solvent is higher than the melting point of your compound. In this case, you will need to choose a solvent with a lower boiling point.
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High concentration of impurities. Impurities can sometimes suppress crystal formation and lead to oiling out. It may be necessary to first purify your compound by another method, such as column chromatography, before attempting recrystallization.
-
Issue 3: The Recrystallization Yield is Very Low
-
Question: I've successfully formed crystals, but my final yield is much lower than expected. What could have gone wrong?
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Answer: A low yield can be frustrating, but it's often preventable. Consider the following possibilities:
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Too much solvent was used. This is a frequent cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor. Before you begin, it's best to perform small-scale solubility tests to determine the optimal solvent and volume.
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Premature crystallization during hot filtration. If you performed a hot filtration step to remove insoluble impurities, your compound may have started to crystallize in the filter funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and add a small excess of hot solvent before filtering.
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Washing the crystals with too much or warm solvent. When washing your collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product.
-
Issue 4: The Crystals are Colored or Appear Impure
-
Question: My final crystals have a colored tint, suggesting they are still impure. How can I improve the purity?
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Answer: If colored impurities are co-crystallizing with your product, you can try the following:
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Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired compound, reducing your yield.
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Perform a second recrystallization. A second recrystallization of the purified crystals can further enhance their purity.
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Ensure slow cooling. Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.
-
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The ideal scenario is that your substituted oxadiazole is highly soluble in a chosen solvent at high temperatures and poorly soluble at low temperatures. Impurities, on the other hand, should either be very soluble at all temperatures (remaining in the liquid phase) or insoluble in the hot solvent (allowing for their removal by filtration). By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the pure oxadiazole will crystallize out, leaving the impurities behind in the solution (mother liquor).
Q2: How do I choose a suitable solvent for recrystallizing my substituted oxadiazole?
A2: The "like dissolves like" principle is a good starting point. Since oxadiazoles are heterocyclic compounds, polar aprotic and polar protic solvents are often good candidates. The ideal solvent should:
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Completely dissolve your compound when hot.
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Result in very low solubility of your compound when cold.
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Not react with your compound.
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Have a relatively low boiling point for easy removal after crystallization.
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Be non-toxic and non-flammable if possible.
Commonly used solvents for substituted oxadiazoles include ethanol, methanol, ethyl acetate, acetone, and mixtures such as ethanol/water or ethyl acetate/hexane.[1] It is highly recommended to perform small-scale solubility tests with a few different solvents to find the optimal one for your specific compound.
Q3: How does the substitution pattern on the oxadiazole ring affect its solubility?
A3: The nature of the substituents on the oxadiazole ring significantly impacts its physical properties, including solubility. For instance, aryl-substituted 1,3,4-oxadiazoles tend to have significantly lower solubility in water compared to their methyl-substituted counterparts.[2] Generally, more polar substituents will increase solubility in polar solvents, while larger, nonpolar substituents will decrease it.
Data Presentation
The following tables provide quantitative solubility data for specific substituted oxadiazoles in various solvents at different temperatures. This data can serve as a starting point for solvent selection.
Table 1: Solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (PBD) in Various Solvents [3]
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| n-Hexane | 283.15 | 0.019 |
| 293.15 | 0.026 | |
| 303.15 | 0.035 | |
| 313.15 | 0.047 | |
| 323.15 | 0.063 | |
| Methanol | 283.15 | 0.003 |
| 293.15 | 0.005 | |
| 303.15 | 0.007 | |
| 313.15 | 0.010 | |
| 323.15 | 0.014 | |
| Ethanol | 283.15 | 0.006 |
| 293.15 | 0.008 | |
| 303.15 | 0.012 | |
| 313.15 | 0.017 | |
| 323.15 | 0.024 | |
| Ethyl Acetate | 283.15 | 0.401 |
| 293.15 | 0.548 | |
| 303.15 | 0.739 | |
| 313.15 | 0.985 | |
| 323.15 | 1.298 | |
| Toluene | 283.15 | 1.482 |
| 293.15 | 1.953 | |
| 303.15 | 2.541 | |
| 313.15 | 3.264 | |
| 323.15 | 4.145 |
Table 2: Solubility of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole (LLM 201) in Various Solvents [1]
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Acetone | 25 | ~1.5 |
| 50 | ~4.0 | |
| Ethyl Acetate | 25 | ~0.8 |
| 50 | ~2.5 | |
| Ethanol | 25 | ~0.3 |
| 50 | ~1.0 | |
| Water | 25 | <0.1 |
| 50 | ~0.1 |
Experimental Protocols
Below are cited methodologies for the recrystallization of specific substituted oxadiazoles.
Protocol 1: Recrystallization of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
-
Compound: 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline.[4]
-
Procedure: The crude yellow residue obtained after synthesis was recrystallized from ethanol to yield the purified compound as a yellow solid.[4]
Protocol 2: Recrystallization of a Symmetrical 2,5-Dialkyl-1,3,4-Oxadiazole Derivative
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Compound: A 2,5-dialkyl-1,3,4-oxadiazole derivative bearing carboxymethylamino groups.[5]
-
Procedure: The crude product was purified by recrystallization from methanol.[5]
Protocol 3: Recrystallization using a Mixed Solvent System
-
Compound: 4-bromo-N-((5-(substitutedphenyl)-1,3,4-oxadiazol-2-yl)methyl)aniline.
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Procedure: The solid product was separated and recrystallized from a 1:1 mixture of DMF and ethanol.[6]
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the recrystallization of substituted oxadiazoles.
Caption: General workflow for the recrystallization of substituted oxadiazoles.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting "oiling out" during oxadiazole recrystallization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the recrystallization of oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid or oil, rather than as solid crystals, upon cooling.[1][2][3] This occurs when the solute is no longer soluble in the solvent, but the temperature is still above the melting point of the solute-solvent system. The resulting oil can be difficult to crystallize and may trap impurities, hindering purification.[1][4]
Q2: Why is my oxadiazole derivative oiling out?
A2: Several factors can contribute to an oxadiazole derivative oiling out:
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Low Melting Point: The melting point of your compound may be lower than the temperature at which it starts to come out of solution.[4][5]
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High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, increasing the likelihood of it oiling out.[4][5][6] Impurities can also interfere with the crystal lattice formation.[5]
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High Supersaturation: Dissolving the compound in a minimal amount of solvent at a high temperature can lead to a very high level of supersaturation upon cooling, which can favor the formation of an oil over crystals.[1][2]
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Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil because the molecules do not have sufficient time to orient themselves into a crystal lattice.[6]
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Inappropriate Solvent Choice: The chosen solvent may not be ideal for your specific oxadiazole derivative, leading to poor solubility characteristics that promote oiling out.[5][6]
Q3: Is the "oil" a different compound?
A3: The oil is typically your target oxadiazole compound in a liquid state, often with a higher concentration of dissolved impurities than the surrounding solution.[4] It is not a different chemical entity but rather a different physical phase.
Troubleshooting Guide
Issue: My oxadiazole derivative has oiled out of solution.
This guide provides a step-by-step approach to troubleshoot and resolve oiling out during the recrystallization of oxadiazole compounds.
Step 1: Re-dissolve the Oil
The immediate course of action is to re-dissolve the oil.
-
Action: Gently heat the solution until the oil redissolves completely.
-
Tip: It may be necessary to add a small amount of additional hot solvent to ensure complete dissolution.[4][6]
Step 2: Modify the Recrystallization Conditions
Once the compound is back in solution, you can attempt the recrystallization again with modified conditions to prevent oiling out.
-
Option A: Reduce the Cooling Rate
-
Protocol: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Avoid using an ice bath for initial cooling. Once at room temperature, you can then gradually lower the temperature further if needed.
-
Rationale: Slow cooling provides the molecules with enough time to form an ordered crystal lattice instead of aggregating as a disordered oil.[6]
-
-
Option B: Decrease the Concentration
-
Protocol: Add more of the hot recrystallization solvent to the solution before cooling.
-
Rationale: Reducing the concentration lowers the degree of supersaturation at any given temperature, which can favor crystal growth over oil formation.
-
-
Option C: Induce Crystallization with a Seed Crystal
-
Option D: Scratch the Inner Surface of the Flask
-
Protocol: Gently scratch the inside of the flask below the solvent level with a glass rod.
-
Rationale: The microscopic imperfections on the glass surface created by scratching can provide nucleation sites for crystal growth.
-
Step 3: Re-evaluate Your Solvent System
If the above steps are unsuccessful, the solvent system may be the root cause.
-
Action: Consider changing the solvent or using a mixed solvent system.
-
Rationale: A different solvent may have more favorable solubility properties for your oxadiazole derivative. For instance, if you are using a very non-polar solvent, trying a more polar one, or vice versa, might help. Using a mixed solvent system can allow for finer control over the solubility.[5][7]
Step 4: Remove Impurities
If you suspect that impurities are depressing the melting point of your compound, it is advisable to purify the crude material before attempting recrystallization again.
-
Protocol:
-
Dissolve the crude oxadiazole in a suitable solvent.
-
Add a small amount of activated charcoal to adsorb impurities.
-
Heat the solution and then perform a hot filtration to remove the charcoal.
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Proceed with the recrystallization of the purified filtrate.
-
-
Rationale: Removing impurities will raise the melting point of your compound, making it less likely to oil out.[6]
Data Presentation
Table 1: Common Solvents for Oxadiazole Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often used for a wide range of oxadiazole derivatives.[8] Can be used in a mixed system with water.[7] |
| Methanol | Polar | 65 | Suitable for more polar oxadiazoles.[8] |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent for compounds of intermediate polarity.[7] |
| Toluene | Non-polar | 111 | Good for less polar oxadiazole derivatives. |
| Hexane | Non-polar | 69 | Often used as an anti-solvent in mixed systems with a more polar solvent like ethyl acetate.[7] |
| Benzene/Hexane | Non-polar Mix | Variable | A mixed non-polar system that has been used for oxadiazole purification.[8] |
| Dichloromethane | Intermediate | 40 | Can be used for purification, often in column chromatography followed by crystallization.[9] |
Table 2: Troubleshooting Strategies for Oiling Out
| Parameter | Recommended Adjustment | Rationale |
| Cooling Rate | Decrease | Allows more time for ordered crystal lattice formation.[6] |
| Concentration | Decrease (add more solvent) | Lowers supersaturation, favoring crystal growth over oiling. |
| Purity | Increase (e.g., charcoal treatment) | Raises the melting point of the compound.[6] |
| Solvent Polarity | Adjust based on compound polarity | Aims for high solubility at high temperature and low solubility at low temperature.[7] |
| Nucleation | Induce (seed crystal, scratching) | Provides a template for crystallization to begin.[2][3] |
Experimental Protocols
Protocol 1: Slow Cooling Recrystallization
-
Dissolve the crude oxadiazole derivative in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
If the solution is colored or you suspect impurities, add a small amount of activated charcoal and perform a hot filtration.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels.
-
Once the flask has reached room temperature, if further crystallization is desired, place it in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolve the crude oxadiazole in a small amount of a "good" solvent (one in which it is highly soluble).
-
Heat the solution to boiling.
-
Slowly add a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, as described in Protocol 1.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the two solvents, and dry.
Mandatory Visualization
Caption: Troubleshooting workflow for oiling out in oxadiazole recrystallization.
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Improving separation of oxadiazole isomers using TLC and HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of oxadiazole isomers using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating oxadiazole isomers?
A1: The primary challenge in separating oxadiazole isomers (1,2,4-, 1,3,4-, and 1,2,5-oxadiazole) lies in their structural similarity. Positional isomers often exhibit very similar physicochemical properties, such as polarity and solubility, which results in close or co-elution in chromatographic systems. The subtle differences in dipole moments and hydrogen bonding capabilities among the isomers must be exploited for successful separation. For instance, 1,3,4-oxadiazole derivatives are generally less lipophilic than their 1,2,4-oxadiazole counterparts.[1]
Q2: Which stationary phase is best for separating oxadiazole isomers by HPLC?
A2: While standard C18 columns can be effective, specialized stationary phases that offer alternative selectivities are often more successful for separating positional isomers. Phenyl and Pentafluorophenyl (PFP) columns are highly recommended.[2] These columns provide π-π interactions, dipole-dipole interactions, and hydrogen bonding opportunities, in addition to hydrophobic interactions, which can enhance the separation of isomers with different electron distributions.[2][3]
Q3: How does the choice of organic modifier in the mobile phase affect the separation of oxadiazole isomers?
A3: The organic modifier in the mobile phase plays a crucial role in the selectivity of the separation.[4][5][6] Acetonitrile and methanol are the most common modifiers in reversed-phase HPLC. Due to its different dipole moment and hydrogen bonding capabilities, methanol may offer different selectivity compared to acetonitrile for separating polar isomers like oxadiazoles. It is advisable to screen both solvents during method development to determine the optimal choice for your specific set of isomers.
Q4: Can I use the same method for both analytical and preparative scale separation of oxadiazole isomers?
A4: While the principles are the same, direct scaling up of an analytical method to a preparative scale may not be optimal. For preparative TLC, the sample is applied as a band rather than a spot.[7] In preparative HPLC, column overload is a major concern and can lead to peak tailing and poor separation.[8] You may need to adjust the sample concentration, injection volume, and flow rate. It is also common to use a column with a larger particle size for preparative separations to reduce backpressure.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomer spots (overlapping or very close Rf values) | The mobile phase polarity is not optimal for differentiating the subtle polarity differences between the isomers. | - Experiment with a range of solvent systems with varying polarities. For oxadiazole derivatives, mixtures of non-polar solvents like hexane or petroleum ether with a more polar solvent like ethyl acetate or methanol are common.[9] - Try adding a small percentage of a third solvent with different characteristics (e.g., a small amount of acetic acid or triethylamine) to modulate the interactions with the silica gel. |
| Streaking of spots | The sample is overloaded, or the compound is interacting strongly with the stationary phase. | - Dilute the sample before spotting it on the TLC plate.[7] - If your oxadiazole derivative is acidic or basic, add a small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds) to improve the spot shape. |
| Rf values are too high or too low | The mobile phase is too polar or not polar enough, respectively. | - If the spots are near the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). - If the spots remain near the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution or poor resolution of isomer peaks | The mobile phase composition or stationary phase is not providing enough selectivity. | - Optimize the mobile phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[4][5][6] - Try a different organic modifier: If using acetonitrile, try methanol, and vice-versa. They offer different selectivities. - Change the stationary phase: If a C18 column is not providing adequate separation, switch to a Phenyl or PFP column to introduce different separation mechanisms like π-π interactions.[2] |
| Peak tailing | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols), or column overload. | - Adjust mobile phase pH: If your oxadiazole derivatives have ionizable groups, ensure the mobile phase pH is at least 2 units away from the pKa of the analytes. Using a buffer can help maintain a stable pH.[8] - Use a highly deactivated column: Modern columns are often end-capped to minimize silanol interactions. - Reduce sample concentration: Inject a more dilute sample to check for column overload.[8][10] - Check for column contamination: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[10] |
| Variable retention times | Inconsistent mobile phase preparation, temperature fluctuations, or insufficient column equilibration. | - Prepare fresh mobile phase daily and ensure it is thoroughly degassed. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This is particularly important for gradient elution. |
Experimental Protocols
TLC Method for Monitoring Separation of Oxadiazole Derivatives
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A starting point for developing a separation method is a mixture of petroleum ether and ethyl acetate. A common mobile phase for 1,3,4-oxadiazole derivatives is petroleum ether:ethyl acetate:methanol in a 6:3:1 ratio.[9] The polarity can be adjusted by varying the ratio of these components. For instance, for more polar isomers, the proportion of ethyl acetate or methanol can be increased.
-
Sample Preparation: Dissolve a small amount of the sample mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Application: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Visualize the separated spots under UV light (254 nm). The spots can also be visualized in an iodine chamber.[9]
HPLC Method for Separation of Oxadiazole Isomers
-
Stationary Phase: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point. For improved selectivity for positional isomers, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column is recommended.
-
Mobile Phase: A gradient elution is often necessary for separating a mixture of isomers with different polarities. A typical mobile phase would consist of:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 20-30 minutes. The exact gradient profile will need to be optimized based on the specific isomers being separated.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C. Maintaining a stable column temperature is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength where the oxadiazole isomers have significant absorbance (e.g., around 254 nm, but should be optimized based on the UV spectra of the compounds).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent that is fully miscible with it. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for comparison. Actual values will need to be determined experimentally.
Table 1: Example TLC Rf Values for Oxadiazole Isomers
| Isomer | Mobile Phase System | Rf Value |
| 2,5-disubstituted-1,3,4-oxadiazole | Hexane:Ethyl Acetate (1:1) | To be determined |
| 3,5-disubstituted-1,2,4-oxadiazole | Hexane:Ethyl Acetate (1:1) | To be determined |
| 2,5-disubstituted-1,3,4-oxadiazole | Petroleum Ether:Ethyl Acetate:Methanol (6:3:1) | To be determined |
| 3,5-disubstituted-1,2,4-oxadiazole | Petroleum Ether:Ethyl Acetate:Methanol (6:3:1) | To be determined |
Table 2: Example HPLC Retention Times (tR) for Oxadiazole Isomers
| Isomer | HPLC Column | Mobile Phase Gradient | Retention Time (min) |
| 2,5-disubstituted-1,3,4-oxadiazole | C18 | Water(0.1% FA):Acetonitrile | To be determined |
| 3,5-disubstituted-1,2,4-oxadiazole | C18 | Water(0.1% FA):Acetonitrile | To be determined |
| 2,5-disubstituted-1,3,4-oxadiazole | Phenyl-Hexyl | Water(0.1% FA):Methanol | To be determined |
| 3,5-disubstituted-1,2,4-oxadiazole | Phenyl-Hexyl | Water(0.1% FA):Methanol | To be determined |
Visualizations
Caption: Workflow for developing a chromatographic method for oxadiazole isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. longdom.org [longdom.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. mdpi.com [mdpi.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Amidoximes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles from amidoximes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,4-oxadiazoles, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: The reaction yields are consistently low, or no product is formed.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Poor Acylation of the Amidoxime | Ensure the coupling agent (e.g., EDC, CDI) is fresh and active. Consider pre-activating the carboxylic acid with the coupling agent before adding the amidoxime.[1] Verify the purity of both the amidoxime and the carboxylic acid starting materials. |
| Inefficient Cyclodehydration | This is often the rate-limiting step.[1] For thermal cyclization, optimize the reaction temperature; refluxing in a high-boiling solvent like toluene or xylene may be necessary.[2] Microwave irradiation can also be employed to shorten reaction times and improve yields.[1] For base-mediated cyclization, strong, non-nucleophilic bases like TBAF in dry THF are effective.[2] Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[2][3] |
| Suboptimal Reaction Conditions | Aprotic polar solvents like DMSO or DMF are generally preferred for base-mediated syntheses.[1] The choice and amount of base are critical; inorganic bases like NaOH or KOH in DMSO have proven effective.[1] |
| Incompatible Functional Groups | Unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid can interfere with the reaction.[2] These groups should be protected before the coupling and cyclization steps. |
Issue 2: Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
-
Symptom: A significant peak in the LC-MS analysis corresponds to the mass of the O-acyl amidoxime intermediate, indicating a failure of cyclization.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime | This is a common side reaction, particularly in protic media or with prolonged heating.[2][4][5] Minimize the reaction time and temperature for the cyclodehydration step and ensure anhydrous conditions if a base is used.[2] |
| Insufficiently Forcing Cyclization Conditions | The energy barrier for cyclization may not be overcome. Increase the reaction temperature or switch to a more potent cyclization agent.[2] |
Issue 3: Formation of Isomeric or Rearranged Products
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement | 3,5-substituted 1,2,4-oxadiazoles can undergo thermal rearrangement.[2] This can be facilitated by the presence of acid or moisture.[2] To minimize this, use neutral, anhydrous conditions for workup and purification, and store the final compound in a dry environment.[2] |
| Formation of 1,3,4-Oxadiazole | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[2] If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: The most prevalent side reaction is the cleavage of the O-acylamidoxime intermediate back to the amidoxime and a carboxylic acid derivative, especially under harsh conditions.[2][4][5] Another common issue is the Boulton-Katritzky rearrangement of the 1,2,4-oxadiazole product to a more stable heterocyclic isomer, which can be promoted by heat, acid, or moisture.[2][4] Additionally, under specific conditions, side products such as 1,2,4-oxadiazin-5-ones can form from the reaction of amidoximes with maleic or fumaric esters.[4]
Q2: My final product seems to be rearranging over time or during purification. What could be the cause?
A2: This is likely due to a Boulton-Katritzky rearrangement, especially if you have a 3,5-disubstituted 1,2,4-oxadiazole with a saturated side chain.[2] This rearrangement can be triggered by heat, acid, or moisture.[2] To prevent this, it is recommended to use neutral and anhydrous conditions during workup and purification and to store the compound in a dry environment.[2]
Q3: Can I use microwave irradiation to improve my synthesis?
A3: Yes, microwave irradiation can be a very effective method to promote the cyclization of the O-acyl amidoxime intermediate, often leading to significantly shorter reaction times and improved yields, especially for less reactive substrates.[1]
Q4: I am observing the formation of furoxans as a major byproduct. How can I avoid this?
A4: Furoxans (1,2,5-oxadiazole-2-oxides) are formed from the dimerization of nitrile oxides. This is a common competing reaction when synthesizing 1,2,4-oxadiazoles via a 1,3-dipolar cycloaddition pathway. To favor the desired reaction with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess.[2]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1,2,4-Oxadiazoles via O-Acylamidoxime Isolation
-
O-Acylation of Amidoxime:
-
To a sealed vessel under a dry nitrogen atmosphere, add the amidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).
-
Add 3.0 mL of anhydrous dichloromethane.
-
Dissolve the corresponding acyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL).
-
Add the acyl chloride solution dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the O-acylamidoxime intermediate can be isolated.
-
-
Cyclodehydration:
Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles in a Superbase Medium
-
This method is suitable for the condensation of amidoximes with carboxylic acid esters.[6]
-
In a suitable reaction vessel, dissolve the amidoxime and the carboxylic acid ester in DMSO.
-
Add a slight excess of a base such as NaOH or KOH.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
This one-pot protocol avoids the isolation of the O-acylamidoxime intermediate.[3][6]
Data Summary
Table 1: Effect of Coupling Agents and Bases on 1,2,4-Oxadiazole Yield
| Coupling Agent | Base | Solvent | Yield |
| CDI | NaOH | DMSO | Good to Excellent |
| EDC | - | - | Moderate to Good |
| DCC | - | - | Moderate to Good |
| - | TBAF | THF | Good to Excellent |
| - | KOH | DMSO | Good |
| - | Cs2CO3 | - | Good (86%) |
| - | K2CO3 | - | Moderate (71%) |
Data adapted from studies on N-heterocycle synthesis. "Excellent" yields are generally >90%, "Good" are 70-89%, and "Moderate" are 50-69%.[2][3]
Visual Diagrams
References
Preventing degradation of brominated oxadiazoles during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of brominated oxadiazoles during experimental workup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of brominated oxadiazoles.
Q1: I am observing a significant loss of my brominated oxadiazole product during aqueous workup. What are the likely causes and how can I prevent this?
A1: Product loss during aqueous workup is often due to two main degradation pathways: debromination and acid- or base-catalyzed hydrolysis of the oxadiazole ring.
-
Debromination: The carbon-bromine bond on the aromatic or heterocyclic ring can be cleaved under certain conditions. This is more likely to occur with electron-rich aromatic systems or in the presence of reducing agents.
-
Ring Opening: The 1,3,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions. A study on a 1,2,4-oxadiazole derivative showed maximum stability in a pH range of 3-5.[1] Extreme pH values can lead to nucleophilic attack and subsequent ring cleavage.[1]
Recommended Solutions:
-
Maintain a Mildly Acidic pH: During extractions and washes, use a buffered aqueous solution with a pH between 3 and 5 to minimize ring hydrolysis.[1] Avoid strong acids and bases.
-
Use Degassed Solvents: To prevent oxidative degradation, use solvents that have been degassed by sparging with nitrogen or argon.
-
Minimize Exposure Time: Limit the contact time of your compound with the aqueous phase as much as possible. Perform extractions and washes efficiently.
-
Work at Lower Temperatures: If possible, conduct the workup at reduced temperatures (e.g., in an ice bath) to slow down potential degradation reactions.
Q2: My brominated oxadiazole appears to be degrading on the silica gel column during chromatography. What are my options?
A2: Standard silica gel is slightly acidic, which can be sufficient to catalyze the degradation of sensitive compounds like brominated oxadiazoles.
Recommended Solutions:
-
Neutralized Silica Gel: Deactivate the acidic sites on the silica gel by preparing a slurry with your eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine.[2][3][4] Flush the column with this mixture before loading your compound.
-
Use Alumina: As an alternative to silica gel, consider using neutral or basic alumina as the stationary phase. Alumina is generally less acidic and can be a better choice for acid-sensitive molecules.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to elute your compound more quickly, reducing its residence time on the column and minimizing the opportunity for degradation.
Q3: I am seeing an unexpected byproduct that I suspect is the debrominated version of my starting material. How can I confirm this and prevent its formation?
A3: Debromination is a common side reaction. Confirmation can be achieved through mass spectrometry (looking for the loss of the bromine isotope pattern) and NMR spectroscopy (disappearance of the characteristic C-Br signal and appearance of a new C-H signal).
Preventative Measures:
-
Avoid Protic Solvents if Possible: While not always feasible during workup, be aware that protic solvents can sometimes facilitate debromination, especially in the presence of certain reagents or impurities.
-
Careful Choice of Base: If a basic wash is necessary, use a mild, non-nucleophilic base like sodium bicarbonate rather than stronger bases like sodium hydroxide.
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for brominated oxadiazoles during workup?
A: The two most common degradation pathways are:
-
Debromination: Loss of the bromine atom from the aromatic or heterocyclic ring.
-
Hydrolysis of the Oxadiazole Ring: This can be catalyzed by both acidic and basic conditions, leading to ring opening.[1]
Q: What is the optimal pH range to maintain during the aqueous workup of brominated oxadiazoles?
A: Based on studies of oxadiazole stability, a pH range of 3-5 is generally recommended to minimize hydrolysis of the oxadiazole ring.[1]
Q: Can I use standard silica gel for the purification of my brominated oxadiazole?
A: It is not recommended if your compound is acid-sensitive. The inherent acidity of silica gel can cause degradation. It is safer to use neutralized silica gel or an alternative stationary phase like alumina.[2][3][4][5]
Quantitative Data on Stability
The following table summarizes the results of a forced degradation study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, providing insights into its stability under various stress conditions.
| Stress Condition | Parameters | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 29.36 ± 1.25 | [6] |
| Alkali Hydrolysis | 0.1 N NaOH | 65.28 ± 3.65 | [6] |
| Oxidative Degradation | 3% H₂O₂ | 41.58 ± 1.58 | [6] |
| Thermal Degradation | 60°C for 24h | 47.58 ± 1.25 | [6] |
| Humidity Degradation | Room temperature for 7 days | 56.28 ± 2.58 | [6] |
| Photolytic Degradation | Neutral and Acidic Environments | Resistant | [6] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Sensitive Brominated Oxadiazoles
-
Quenching: Quench the reaction mixture by slowly adding it to a cooled (0 °C), stirred solution of a weak acid (e.g., saturated ammonium chloride) or a buffer solution with a pH between 4 and 5.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Use degassed solvents if the compound is sensitive to oxidation. Perform the extraction 2-3 times to ensure complete recovery.
-
Washing: Wash the combined organic layers sequentially with:
-
A chilled, dilute brine solution (5%) to remove water-soluble impurities.
-
A chilled, buffered solution at pH 4-5 if necessary to maintain the optimal pH.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C).
Protocol 2: Column Chromatography of Acid-Sensitive Brominated Oxadiazoles
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Neutralization (if using standard silica gel): Add 1-2% triethylamine to your chosen eluent system.
-
Column Packing: Pack the column with the slurry.
-
Equilibration: Flush the packed column with at least two column volumes of the eluent (containing triethylamine if used).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column using a gradient of increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Primary degradation pathways of brominated oxadiazoles during workup.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Technical Support Center: Optimizing Solvent Systems for Column Chromatography of Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxadiazole compounds. The information is designed to help resolve common issues encountered during purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent systems for purifying oxadiazoles by column chromatography?
A1: The most frequently used solvent systems for the column chromatography of oxadiazoles are mixtures of a non-polar solvent like hexane or cyclohexane with a more polar solvent such as ethyl acetate.[1][2][3] The ratio of these solvents is adjusted based on the polarity of the specific oxadiazole derivative. For more polar oxadiazoles, systems like methanol in dichloromethane may be employed.[4]
Q2: How do I select the initial solvent system for a new oxadiazole derivative?
A2: The initial solvent system is best determined by thin-layer chromatography (TLC).[5][6] Start by testing various ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The ideal solvent system for column chromatography will give your target oxadiazole a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate. This generally provides good separation from impurities.
Q3: What should I do if my oxadiazole does not move from the baseline on the TLC plate?
A3: If your compound remains at the baseline (Rf ≈ 0), the solvent system is not polar enough. You should gradually increase the proportion of the polar solvent in your mixture. For very polar compounds, you might need to switch to a more polar solvent system altogether, such as methanol in dichloromethane.[4][7]
Q4: My oxadiazole runs with the solvent front on the TLC plate. How can I fix this?
A4: An Rf value close to 1 indicates that the solvent system is too polar. To achieve better separation, you need to decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Q5: Are oxadiazoles generally stable on silica gel?
A5: While many oxadiazoles are stable, some derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[8] It is advisable to not let the compound remain on the silica gel for extended periods. If you suspect instability, you can neutralize the silica gel with a small amount of a base like triethylamine added to the solvent system, or consider using a different stationary phase like neutral alumina.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of oxadiazoles.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Poor Separation of Spots (Co-elution) | - Inappropriate solvent system polarity.- Structurally very similar impurities. | - Optimize the solvent system using TLC with different solvent mixtures (e.g., trying dichloromethane/methanol or ether/hexane).- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1][9]- Use a longer chromatography column for better resolution. |
| Peak Tailing | - Compound interacting too strongly with the silica gel.- Acidic nature of silica gel causing interactions with basic functionalities on the oxadiazole.- Column overload. | - Add a small amount of a modifier to the solvent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.- Reduce the amount of sample loaded onto the column.[10]- Ensure the column is packed uniformly to avoid channeling. |
| Compound Elutes Too Quickly or Too Slowly | - Solvent system polarity is too high or too low. | - Adjust the solvent ratio based on TLC analysis. A higher proportion of the polar solvent will speed up elution, while a higher proportion of the non-polar solvent will slow it down. |
| No Compound Eluting from the Column | - Compound may have degraded on the silica gel.- The solvent system is not polar enough to elute the compound. | - Test the stability of your compound on a small amount of silica gel before performing column chromatography.- Drastically increase the polarity of the eluent (e.g., switch to 100% ethyl acetate or a methanol/dichloromethane mixture). |
| Multiple Fractions Containing the Pure Product | - Band broadening due to a long elution time. | - Once the product starts eluting, you can sometimes increase the polarity of the solvent system to speed up the elution of the remaining product, provided there are no closely eluting impurities. |
| Unstable Compound | - Some oxadiazole derivatives can be unstable over time, even under cold storage.[8] | - Proceed with subsequent steps immediately after purification. Re-analyze the purified compound if it has been stored for some time to check for degradation. |
Data Presentation: Common Solvent Systems for Oxadiazole Chromatography
The following table summarizes various solvent systems that have been successfully used for the column chromatography of different oxadiazole derivatives.
| Oxadiazole Type | Solvent System | Ratio (v/v) | Notes |
| 1,2,4-Oxadiazole derivative | Hexane : Ethyl Acetate | 7 : 3 | Recommended for purification of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.[2] |
| 1,3,4-Oxadiazole derivative | Cyclohexane : Ethyl Acetate | Gradient from 97 : 3 | Used for purifying products from a reaction mixture with high polarity.[1] |
| 1,3,4-Oxadiazole derivative | Ethyl Acetate | 100% | Used for the purification of 2,5-dialkyl-1,3,4-oxadiazoles bearing carboxymethylamino groups.[11] |
| 1,3,4-Oxadiazole derivative | Heptane : Ethyl Acetate | Gradient from 0-40% EtOAc | Employed for the purification of a novel 1,3,4-oxadiazole with piperazine and phenoxypropanol functionalities.[8] |
| General Polar Oxadiazoles | Dichloromethane : Methanol | 95 : 5 | A good starting point for polar compounds.[4] |
| General Normal Polarity Oxadiazoles | Hexane : Ethyl Acetate | 9 : 1 to 1 : 1 | A versatile system for a wide range of oxadiazoles.[4] |
| General Non-Polar Oxadiazoles | Hexane : Ethyl Acetate | 95 : 5 | Suitable for less polar oxadiazole derivatives.[4] |
Experimental Protocols
Protocol: Optimizing a Solvent System for a Novel Oxadiazole
This protocol outlines the steps to develop an effective solvent system for the purification of a new oxadiazole compound using column chromatography.
1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the dissolved mixture onto several TLC plates. c. Prepare a series of developing chambers with different solvent systems of varying polarities (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 4:1, 2:1, 1:1). d. Develop the TLC plates in the prepared chambers. e. Visualize the spots under UV light and/or by staining. f. Identify the solvent system that provides the best separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for the target compound.
2. Column Preparation: a. Select an appropriately sized glass column based on the amount of crude material to be purified. b. Secure the column in a vertical position. c. Place a small plug of cotton or glass wool at the bottom of the column. d. Add a small layer of sand. e. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). f. Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to ensure even packing. g. Add another layer of sand on top of the silica gel bed.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (ideally the solvent system for chromatography or a less polar solvent). b. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent. c. Carefully load the dissolved sample or the dried silica-adsorbed sample onto the top of the column.
4. Elution and Fraction Collection: a. Begin eluting the column with the optimized solvent system.[2] b. Collect the eluent in a series of labeled test tubes or flasks. c. If using a gradient elution, start with a lower polarity solvent mixture and gradually increase the polarity by adding more of the polar solvent.[1]
5. Monitoring and Product Isolation: a. Monitor the separation by performing TLC on the collected fractions.[2] b. Combine the fractions that contain the pure product. c. Remove the solvent under reduced pressure to obtain the purified oxadiazole.
Mandatory Visualizations
Caption: Experimental workflow for solvent system optimization.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions to streamline the process and improve outcomes.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields of this compound during our pilot-scale synthesis. What are the likely causes and how can we optimize the reaction?
Answer: Low yields in the synthesis of this compound on a larger scale can be attributed to several factors, primarily related to the efficiency of the cyclization step and potential side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final 1,2,4-oxadiazole is often a critical and challenging step. | Optimize reaction temperature and time. Consider alternative dehydrating agents or catalysts. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. |
| Side Reactions: The formation of byproducts such as rearranged isomers or decomposition products can significantly reduce the yield of the desired product. | Carefully control the reaction temperature to minimize thermal rearrangements like the Boulton-Katritzky rearrangement. Ensure anhydrous conditions to prevent hydrolysis of intermediates. |
| Poor Quality Starting Materials: Impurities in the starting amidoxime or acylating agent can interfere with the reaction. | Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) before use. |
| Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or concentration gradients, promoting side reactions. | Ensure the reactor is equipped with an appropriate stirring mechanism to maintain a homogeneous reaction mixture. |
Issue 2: Formation of Impurities and Byproducts
Question: Our scaled-up batches of this compound are contaminated with several impurities that are difficult to remove. How can we identify and minimize their formation?
Answer: The formation of impurities is a common challenge in scale-up synthesis. Understanding the potential side reactions is key to mitigating their occurrence.
Common Impurities and Mitigation Strategies:
| Impurity/Byproduct | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Increase reaction time, moderately increase temperature, or adjust the stoichiometry of reagents. Monitor reaction progress by TLC or LC-MS. |
| Isomeric Byproducts (e.g., 1,3,4-oxadiazole) | Rearrangement reactions, potentially catalyzed by heat or acidic/basic conditions. | Maintain strict temperature control. Use neutral work-up conditions where possible. The Boulton-Katritzky rearrangement can be a concern for 1,2,4-oxadiazoles.[1] |
| Hydrolyzed Intermediates | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the scale-up synthesis of this compound?
A1: The cyclodehydration of the O-acylamidoxime intermediate is often the most critical step. This step is typically sensitive to temperature and reaction time, and its optimization is crucial for achieving high yields and purity on a larger scale.
Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A2: Yes, several safety precautions are essential. The use of brominating agents requires careful handling in a well-ventilated area, as they are toxic and corrosive.[2] The reaction may be exothermic, so controlled addition of reagents and efficient heat dissipation are critical to prevent runaway reactions. A thorough safety assessment should be conducted before proceeding with any scale-up.
Q3: How can we best purify this compound at an industrial scale?
A3: For large-scale purification, recrystallization is often the most practical and cost-effective method. However, if impurities are not easily removed by recrystallization, column chromatography with an appropriate solvent system may be necessary, though it can be less economical for very large quantities. The choice of purification method will depend on the impurity profile of the crude product.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. These should be optimized for specific laboratory and pilot plant conditions.
Protocol 1: Synthesis of the O-Acylamidoxime Intermediate
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To a stirred solution of acetamidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere, add a base (e.g., triethylamine, pyridine) (1.1 eq) at 0 °C.
-
Slowly add a solution of bromoacetyl bromide (1.05 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the salt byproduct. The filtrate containing the O-acylamidoxime intermediate can be used directly in the next step or concentrated under reduced pressure.
Protocol 2: Cyclodehydration to this compound
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Dissolve the crude O-acylamidoxime intermediate from the previous step in a high-boiling point solvent (e.g., toluene, xylene).
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Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
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If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound. Note that these are representative values and may vary based on specific reaction conditions.
Table 1: Reaction Parameters for O-Acylamidoxime Formation
| Parameter | Value |
| Reactant Ratio (Amidoxime:Acyl Bromide:Base) | 1 : 1.05 : 1.1 |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield (Intermediate) | 85 - 95% |
Table 2: Reaction Parameters for Cyclodehydration
| Parameter | Value |
| Solvent | Toluene |
| Temperature | 110 - 115 °C (Reflux) |
| Reaction Time | 4 - 8 hours |
| Typical Yield (Crude Product) | 70 - 85% |
Table 3: Purification Data
| Purification Method | Solvent System | Typical Recovery | Purity (by HPLC) |
| Recrystallization | Ethanol/Water | 80 - 90% | >98% |
| Column Chromatography | Hexane/Ethyl Acetate (9:1) | 70 - 85% | >99% |
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Minimizing By-product Formation in Cyclodehydration Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during cyclodehydration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of by-products observed in cyclodehydration reactions?
A1: By-product formation is a common challenge in cyclodehydration reactions. The specific by-products depend on the substrate and reaction conditions, but they often include:
-
Polymers: Intermolecular reactions can lead to the formation of high molecular weight polymers, which can be difficult to remove and reduce the yield of the desired cyclic product.
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Incompletely cyclized intermediates: The reaction may stall before cyclization is complete, leaving starting material or acyclic intermediates in the reaction mixture.
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Products from competing intramolecular reactions: Substrates with multiple reactive sites can undergo alternative cyclizations, leading to isomeric by-products. For example, in the intramolecular aldol reaction of dicarbonyl compounds, the formation of less stable four-membered rings can compete with the desired five- or six-membered ring formation.
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Rearrangement products: Carbocation intermediates, common in acid-catalyzed dehydrations, can undergo rearrangements to form more stable carbocations, leading to unexpected cyclic products.
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Hydrolysis products: If water is present in the reaction mixture, it can react with the starting material or intermediates, leading to the formation of diols or other hydrolysis by-products.
-
By-products from specific named reactions:
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Bischler-Napieralski reaction: A major side reaction is the retro-Ritter reaction, which forms styrene derivatives.
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Pictet-Spengler reaction: The formation of N-oxide by-products can occur, especially with prolonged reaction times or in the presence of oxidizing agents.
-
Q2: How does temperature affect by-product formation in cyclodehydration reactions?
A2: Temperature is a critical parameter that significantly influences both the reaction rate and selectivity.
-
Increased By-product Formation at Higher Temperatures: Generally, higher temperatures increase the rate of all reactions, including undesired side reactions. This can lead to increased formation of polymers and degradation products. For primary alcohols, which undergo dehydration via an E2 mechanism, high temperatures (170-180°C) are typically required, which can promote side reactions. In contrast, tertiary alcohols dehydrate at much lower temperatures (25-80°C) via an E1 mechanism.
-
Shifting Selectivity: Temperature can alter the selectivity of a reaction, favoring the formation of different products. For instance, in the dehydration of glycerol to acrolein, higher temperatures generally increase the yield of acrolein, but can also lead to more side products like propanal, acetaldehyde, and propionate.
Q3: What is the role of the catalyst in controlling by-product formation?
A3: The choice of catalyst is crucial for directing the reaction towards the desired product and minimizing by-products.
-
Acidity: The acid strength of the catalyst can influence the reaction pathway. For example, in the dehydration of glycerol, the type and strength of the acid sites (Brønsted vs. Lewis) on the catalyst surface determine the selectivity towards either acrolein or acetol.
-
Steric Hindrance: Bulky catalysts can sterically hinder certain reaction pathways, thereby favoring the formation of a specific isomer.
-
Chemoselectivity: A well-chosen catalyst can selectively activate one functional group over another, preventing unwanted side reactions at other parts of the molecule.
Q4: How can I minimize polymerization during my cyclodehydration reaction?
A4: Polymerization is a common side reaction, especially at high concentrations or temperatures. Here are some strategies to minimize it:
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High Dilution: Performing the reaction at high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Slow Addition of Substrate: Adding the substrate slowly to the reaction mixture can help maintain a low concentration and reduce the rate of polymerization.
-
Lower Reaction Temperature: As mentioned, lower temperatures generally disfavor polymerization.
-
Use of Inhibitors: In some cases, radical inhibitors can be added to prevent polymerization if a radical mechanism is involved.
-
Incremental Curing: In the context of polymer chemistry, applying the material in thin layers and curing each layer individually can reduce the overall shrinkage and stress associated with polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during cyclodehydration reactions and provides systematic steps for troubleshooting.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired cyclic product | 1. Incorrect reaction conditions (temperature, time, concentration).2. Inactive or inappropriate catalyst.3. Poor quality of starting materials or solvents.4. Competing side reactions dominating. | 1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration to find the optimal conditions.2. Catalyst Screening: Test a range of catalysts with varying acidity and steric properties.3. Purify Reagents: Ensure starting materials and solvents are pure and anhydrous.4. Identify By-products: Characterize the major by-products to understand the competing reaction pathways and devise strategies to suppress them. |
| Formation of a complex mixture of products | 1. Multiple reactive sites on the substrate leading to different cyclization products.2. Carbocation rearrangements.3. Degradation of starting material or product under harsh conditions. | 1. Protecting Groups: Use protecting groups to block reactive sites that are not involved in the desired cyclization.2. Milder Reaction Conditions: Employ milder acids or lower temperatures to minimize rearrangements and degradation.3. Alternative Synthetic Routes: Consider a different synthetic approach that avoids ambiguous cyclization steps. |
| Significant amount of polymer formed | 1. High concentration of reactants.2. High reaction temperature.3. Presence of impurities that initiate polymerization. | 1. Increase Solvent Volume: Run the reaction under high dilution conditions.2. Slow Addition: Add the substrate slowly to the reaction mixture.3. Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.4. Purify Starting Materials: Remove any potential polymerization initiators. |
| Presence of starting material after prolonged reaction time | 1. Insufficiently active catalyst.2. Reaction equilibrium lies towards the starting material.3. Deactivation of the catalyst. | 1. Use a More Active Catalyst: Switch to a stronger acid or a more efficient catalytic system.2. Remove Water: If water is a by-product, use a Dean-Stark trap or molecular sieves to drive the equilibrium towards the product.3. Catalyst Regeneration/Fresh Catalyst: For heterogeneous catalysts, consider regeneration. For homogeneous catalysts, add a fresh portion. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing By-products in Acid-Catalyzed Cyclodehydration of a Diol
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Glassware and Reagent Preparation:
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Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
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Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).
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Ensure the diol starting material is pure and dry. If necessary, purify by recrystallization or column chromatography.
-
-
Reaction Setup:
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Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve the diol in the chosen anhydrous solvent to achieve a high dilution (e.g., 0.01-0.05 M).
-
-
Catalyst Addition and Reaction:
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Add the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like BF₃·OEt₂) in a catalytic amount (typically 1-10 mol%). For sensitive substrates, start with a lower catalyst loading.
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If the reaction requires heating, bring the mixture to the desired temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
-
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding a weak base (e.g., saturated aqueous NaHCO₃ solution) to neutralize the acid catalyst.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography, distillation, or recrystallization to remove any remaining by-products.
-
Visualizations
Caption: General experimental workflow for minimizing by-products.
Improving reaction times for oxadiazole synthesis with microwave irradiation
Welcome to the technical support center for the microwave-assisted synthesis of oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction times and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for oxadiazole synthesis compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for oxadiazole synthesis. The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2][3] Microwave heating is more efficient as it directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4][5] This precise temperature control can minimize the formation of side products and thermal degradation of sensitive compounds.[3][6] Additionally, MAOS aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[2][6][7]
Q2: Can I use a domestic microwave oven for my experiments?
A2: While it is possible in some cases, using a domestic microwave oven for chemical synthesis is not recommended due to significant safety risks and lack of control over reaction parameters.[5] Laboratory-grade microwave reactors are specifically designed for chemical synthesis, allowing for precise control of temperature, pressure, and power.[1] These systems are equipped with safety features to handle flammable organic solvents and the potential for pressure buildup in sealed vessels, which can be hazardous in an unmodified domestic oven.[6][8]
Q3: What type of solvents are best suited for microwave-assisted oxadiazole synthesis?
A3: Solvents with high dielectric constants are more efficient at absorbing microwave energy, leading to faster heating.[9] Polar solvents are generally preferred for MAOS. However, the choice of solvent also depends on the specific reaction, the solubility of the reactants, and the desired reaction temperature. In some cases, solvent-free reactions can be performed where the reactants themselves absorb the microwave energy, offering a greener alternative.[2][10] Reactions in non-polar solvents, such as hexane or toluene, often proceed inefficiently as these solvents poorly absorb microwave energy.[9]
Q4: How does microwave irradiation accelerate the reaction rate?
A4: Microwave heating accelerates reaction rates primarily through a thermal effect. The rapid and efficient heating of the reaction mixture allows it to reach and maintain the optimal reaction temperature much faster than conventional methods.[5] This "superheating" effect, where the solvent can be heated above its boiling point in a sealed vessel, significantly increases the reaction kinetics.[5] While there has been debate about non-thermal microwave effects, the acceleration is predominantly attributed to the efficient and uniform heating provided by microwave irradiation.[5][11]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Oxadiazole
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Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows a weak signal or complete absence of the target product.[12]
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Probable Cause 1: Inefficient Cyclodehydration: The final cyclodehydration step to form the oxadiazole ring is often the bottleneck, requiring specific conditions to proceed efficiently.[12]
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Solution 1:
-
Increase the microwave irradiation temperature in increments of 10-20°C. Typical temperatures for oxadiazole synthesis range from 120-160°C.[1]
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Increase the reaction time. While microwave synthesis is rapid, some reactions may require longer irradiation times, such as 30 minutes or more.[1]
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Ensure the use of an appropriate coupling or dehydrating agent. For the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes, coupling agents like HBTU or polymer-supported carbodiimide can be effective.[13] For 1,3,4-oxadiazoles from diacylhydrazines, reagents like POCl₃ or P₂O₅ can be used.[14][15]
-
-
Probable Cause 2: Degradation of Starting Materials or Product: High temperatures can sometimes lead to the degradation of sensitive functional groups on the starting materials or the newly formed oxadiazole ring.
-
Solution 2:
-
Monitor the reaction at shorter time intervals to find the optimal reaction time before significant degradation occurs.
-
If possible, perform the reaction at a lower temperature for a slightly longer duration.
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Ensure that the chosen solvent is stable under the reaction conditions and does not react with the starting materials or product.
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Issue 2: Formation of Significant Side Products
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Symptom: Multiple spots are observed on the TLC plate, or LC-MS and NMR data indicate the presence of impurities, including isomers of the desired oxadiazole.
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Probable Cause 1: Boulton-Katritzky Rearrangement (for 1,2,4-oxadiazoles): 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal rearrangement to form other heterocyclic systems, especially in the presence of heat, acid, or moisture.[12][16]
-
Solution 1:
-
Optimize the reaction to use the lowest possible temperature and shortest time necessary for completion.
-
Ensure anhydrous conditions for the reaction and workup.
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Use neutral workup and purification conditions to avoid acid-catalyzed rearrangement.[12]
-
-
Probable Cause 2: Incomplete Reaction: The presence of starting materials or intermediate products, such as the O-acyl amidoxime in 1,2,4-oxadiazole synthesis.[12]
-
Solution 2:
-
Increase the microwave power, temperature, or reaction time to drive the reaction to completion.
-
Ensure the correct stoichiometry of reactants. An excess of one reactant may be necessary in some cases.[1]
-
Issue 3: Poor Reproducibility of Results
-
Symptom: Repeating the same experiment under identical conditions yields significantly different results in terms of yield and purity.
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Probable Cause 1: Inconsistent Heating: In larger reaction volumes, uneven heating can lead to hotspots and inconsistent reaction outcomes.[3] Domestic microwave ovens are particularly prone to this issue.[6]
-
Solution 1:
-
Use a dedicated microwave synthesizer with a stirrer to ensure uniform heating of the reaction mixture.[1]
-
For larger scale reactions, consider using a microwave reactor designed for scalability.
-
-
Probable Cause 2: Inconsistent Starting Material Quality: The purity of starting materials, especially amidoximes which can be unstable, can affect the reaction outcome.
-
Solution 2:
-
Ensure the purity of all reactants before starting the reaction.
-
Store sensitive reagents under appropriate conditions (e.g., refrigeration, inert atmosphere).
-
Data Presentation
Table 1: Comparison of Reaction Times and Yields for Oxadiazole Synthesis
| Oxadiazole Type | Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1,2,4-Oxadiazole | Carboxylic Acid, Amidoxime | Microwave | 150 | 15 min | >85 | [13] |
| 1,2,4-Oxadiazole | Carboxylic Acid, Amidoxime | Conventional | 85 | 24 h | 70 | [13] |
| 1,3,4-Oxadiazole | Isoniazid, Aromatic Aldehyde | Microwave | N/A (300 W) | 3 min | High | [17][18] |
| 1,3,4-Oxadiazole | Acid Hydrazide, N-protected Amino Acid | Microwave | N/A (100 W) | 10 min | High | [14] |
| 1,3,4-Oxadiazole | Acyl Hydrazones | Microwave | N/A | 25 min | High | [2] |
| 1,3,4-Oxadiazole | Acyl Hydrazones | Conventional (Reflux) | N/A | 12 h | Moderate | [2] |
Experimental Protocols
General Protocol for Microwave-Assisted 1,2,4-Oxadiazole Synthesis [1]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0-1.2 equivalents) and a suitable coupling agent (e.g., HBTU, 1.1 equivalents) in an anhydrous solvent (e.g., acetonitrile, DMF).
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Activation: Add an organic base (e.g., DIEA, 2.0-3.0 equivalents) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
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Amidoxime Addition: Add the amidoxime (1.0 equivalent) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160°C) for a designated time (usually 10-30 minutes).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,4-oxadiazole.
General Protocol for Microwave-Assisted 1,3,4-Oxadiazole Synthesis [17][18]
-
Reactant Mixture: In a microwave-safe vessel, combine the acid hydrazide (1 equivalent) and the aldehyde or carboxylic acid derivative (1 equivalent). A catalyst or dehydrating agent may be added at this stage. For some reactions, a few drops of a high-boiling solvent like DMF can be used.[17][18]
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 300 W) or temperature for a short duration (typically 3-10 minutes). The irradiation may be done in intervals.[17][18]
-
Work-up: After cooling, treat the reaction mixture with ice-cold water to precipitate the product.
-
Purification: Filter the solid product, wash it with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 1,3,4-oxadiazole.
Visualizations
Caption: Experimental workflow for microwave-assisted oxadiazole synthesis.
Caption: Troubleshooting logic for common issues in oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave Synthesis [organic-chemistry.org]
- 6. ijrpas.com [ijrpas.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijnrd.org [ijnrd.org]
- 9. mdpi.com [mdpi.com]
- 10. wjarr.com [wjarr.com]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group | MDPI [mdpi.com]
- 16. soc.chim.it [soc.chim.it]
- 17. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jyoungpharm.org [jyoungpharm.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Characterization of 3-Bromo-5-methyl-1,2,4-oxadiazole
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide offers a comprehensive comparison of the ¹H and ¹³C NMR characteristics of 3-Bromo-5-methyl-1,2,4-oxadiazole against related oxadiazole derivatives, supported by experimental data and detailed protocols.
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise substitution pattern on this heterocyclic core is critical to its biological activity, and NMR spectroscopy is the definitive tool for confirming this structure. This guide focuses on this compound, a halogenated derivative with potential for further synthetic modification.
Comparative NMR Data Analysis
To provide a clear context for the spectral features of this compound, the following tables present a comparison of its predicted ¹H and ¹³C NMR chemical shifts with experimentally determined data for other relevant 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.
Table 1: ¹H NMR Chemical Shift (δ) Comparison of 1,2,4-Oxadiazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | CDCl₃ | 2.65 (s, 3H, -CH₃) |
| 3-Phenyl-5-methyl-1,2,4-oxadiazole | CDCl₃ | 2.67 (s, 3H, -CH₃), 7.45-7.55 (m, 3H, Ar-H), 8.10-8.15 (m, 2H, Ar-H) |
| 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole[1] | CDCl₃ | 7.49 (d, 2H), 7.75 (d, 1H), 8.11 (d, 2H), 8.13 (d, 1H), 8.35 (s, 1H) |
| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole[2] | CD₃OD | 1.16 (t, 3H), 2.02 (m, 2H), 2.19 (m, 2H), 2.27 (br t, 2H), 2.52 (q, 2H), 2.99 (m, 2H), 3.16 (m, 1H), 7.58 (m, 2H), 7.93 (br d, 1H), 7.97 (ovl, 1H), 7.98 (ovl, 1H), 8.09 (dd, 1H), 8.60 (s, 1H) |
Table 2: ¹³C NMR Chemical Shift (δ) Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | 12.0 (CH₃), 155.0 (C3), 178.0 (C5) |
| 3-Aryl-5-methyl-1,2,4-oxadiazoles[3] | CDCl₃ | C3: ~168, C5: ~175 |
| 3-(Substituted Phenyl)-4-(p-tolyl)-1,2,4-oxadiazol-5-ones[4] | CDCl₃ | C3 (C=N): 155.4-157.3, C5 (C=O): 157.6-158.2 |
| 2-(Benzylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole[5] | CDCl₃ | 39.38 (-CH₂-S), 124.20, 127.20, 127.80, 128.70, 128.90, 129.40, 129.90, 134.40, 134.72, 164.89 (Oxadiazole ring carbons) |
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine[6] | - | 21.59 (-CH₃), 50.24 (-CH₂-), 121.11, 127.05, 130.40, 142.59 (Aromatic C), 161.98, 164.32 (Oxadiazole ring carbons) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the ¹H and ¹³C NMR characterization of small molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should dissolve the compound well without having interfering signals in the regions of interest.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
2. NMR Spectrometer Setup:
-
The NMR spectra are typically acquired on a spectrometer with a proton frequency of 300 MHz or higher for better resolution.[1]
-
The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.[7]
3. ¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is commonly used to allow for faster relaxation and a shorter experimental time.
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient for qualitative spectra.
-
Number of Scans: This can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Pulse Angle: A 30-45 degree pulse is used.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.[7]
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
For ¹H NMR, the peaks are integrated to determine the relative number of protons.
Visualizing NMR Data Relationships
The following diagram illustrates the logical workflow for characterizing a small molecule like this compound using NMR spectroscopy and comparing it with related structures.
Caption: Workflow for NMR characterization and structural confirmation.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of this compound. By comparing its spectral data with that of related compounds and following standardized experimental protocols, researchers can confidently elucidate and confirm the structures of novel oxadiazole derivatives, a critical step in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
FT-IR Spectroscopic Data for Substituted 1,2,4-Oxadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopic data for substituted 1,2,4-oxadiazoles, offering valuable insights for the characterization of this important class of heterocyclic compounds. In addition to detailed FT-IR data, this guide presents a comparison with alternative analytical techniques and outlines a standard experimental protocol for spectral acquisition.
FT-IR Spectroscopic Data for Substituted 1,2,4-Oxadiazoles
FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structural features of molecules. For substituted 1,2,4-oxadiazoles, the FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the oxadiazole ring and its substituents. The position, intensity, and shape of these bands provide a molecular fingerprint, aiding in structural confirmation and purity assessment.
The 1,2,4-oxadiazole ring itself exhibits characteristic vibrations, including C=N, N-O, and C-O stretching modes. The precise wavenumbers of these absorptions can be influenced by the nature and position of the substituents on the ring.[1]
Table 1: Characteristic FT-IR Absorption Bands for Substituted 1,2,4-Oxadiazoles
| Substituent Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity | Notes |
| 1,2,4-Oxadiazole Ring | C=N Stretch | 1600 - 1650 | Medium to Strong | A key characteristic band of the oxadiazole ring. |
| N-O Stretch | 1300 - 1450 | Medium to Strong | ||
| C-O-C Stretch | 1000 - 1300 | Medium to Strong | ||
| Ring Breathing | 900 - 1000 | Medium | ||
| Aromatic Substituents (e.g., Phenyl) | C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong (often multiple bands) | ||
| C-H Out-of-plane Bending | 690 - 900 | Strong | The pattern can indicate the substitution pattern on the aromatic ring. | |
| Alkyl Substituents | C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | |
| C-H Bend (Aliphatic) | 1350 - 1470 | Medium | ||
| Carbonyl Groups (e.g., -C=O) | C=O Stretch | 1650 - 1750 | Strong | The exact position depends on the electronic environment (e.g., ketone, ester, amide). |
| Nitro Groups (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 | Strong | |
| Symmetric N-O Stretch | 1300 - 1370 | Strong | ||
| Amino Groups (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands for primary amines) | |
| N-H Bend | 1550 - 1650 | Medium | ||
| Hydroxyl Groups (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | |
| O-H Stretch (Free) | 3580 - 3670 | Sharp, Weak to Medium |
Note: The exact positions of the absorption bands can vary depending on the specific molecular structure, solvent, and physical state of the sample.
Comparison with Alternative Analytical Techniques
While FT-IR spectroscopy is an invaluable tool, a comprehensive characterization of substituted 1,2,4-oxadiazoles often requires complementary information from other analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of Substituted 1,2,4-Oxadiazoles
| Technique | Information Provided | Sample Preparation | Key Advantages for 1,2,4-Oxadiazoles |
| FT-IR Spectroscopy | Identification of functional groups, confirmation of the oxadiazole ring structure. | Simple; can be analyzed as solids (KBr pellets, ATR), liquids (thin films), or in solution. | Fast, non-destructive, provides a molecular fingerprint. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed structural elucidation, including the number and connectivity of atoms, and stereochemistry. | Dissolution in a deuterated solvent. | Provides unambiguous structural information and allows for the determination of substitution patterns. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | Sample is ionized; various ionization techniques are available (EI, ESI, etc.). | High sensitivity, provides exact molecular weight, and can be coupled with chromatography for mixture analysis. |
| UV-Visible (UV-Vis) Spectroscopy | Information about electronic transitions (π→π* and n→π*), conjugation within the molecule. | Dissolution in a suitable UV-transparent solvent. | Useful for studying the electronic effects of substituents on the oxadiazole ring. |
| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. | Requires a single, high-quality crystal. | Provides the definitive solid-state structure of the molecule. |
Experimental Protocol: FT-IR Analysis of Substituted 1,2,4-Oxadiazoles
The following is a general procedure for obtaining an FT-IR spectrum of a solid substituted 1,2,4-oxadiazole using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Background Spectrum:
-
Place an empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Spectrum:
-
Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to identify the wavenumbers of the absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups and the 1,2,4-oxadiazole ring to confirm the structure of the compound.
-
Visualizing the FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a substituted 1,2,4-oxadiazole.
Caption: Workflow for FT-IR analysis of 1,2,4-oxadiazoles.
References
A Tale of Two Isomers: Unraveling the Biological Activities of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole
For researchers and drug development professionals, the nuanced differences between isomeric scaffolds can mean the difference between a breakthrough therapeutic and a dead end. This guide provides a comprehensive comparison of the biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, supported by experimental data and detailed protocols to inform future research and development.
The 1,2,4- and 1,3,4-oxadiazole rings are five-membered aromatic heterocycles that are prominent scaffolds in medicinal chemistry.[1] Their prevalence stems from their ability to act as bioisosteres for ester and amide groups, enhancing metabolic stability and improving pharmacokinetic profiles.[2] While both isomers exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, the specific positioning of the nitrogen atoms within the oxadiazole ring can significantly influence their biological profiles.
At a Glance: Comparative Biological Landscape
| Biological Activity | 1,2,4-Oxadiazole Derivatives | 1,3,4-Oxadiazole Derivatives | Key Differences & Overlaps |
| Anticancer | Potent activity against various cancer cell lines, often through inhibition of signaling pathways like EGFR/PI3K/Akt/mTOR and tubulin polymerization.[3][4] | Broad-spectrum anticancer effects, frequently linked to the inhibition of NF-κB signaling, telomerase, and various enzymes.[5][6] | Both isomers are potent anticancer agents, but they can act on different molecular targets. Some hybrid molecules containing both isomers have shown enhanced activity.[1] |
| Anti-inflammatory | Exhibit anti-inflammatory effects, with some derivatives showing selective COX-2 inhibition.[7][8] | Well-established anti-inflammatory agents, with numerous derivatives demonstrating potent and selective COX-2 inhibition.[7][8] | Both isomers are effective anti-inflammatory agents, often targeting the COX-2 enzyme. The 1,3,4-isomer appears to be more extensively studied in this context. |
| Antimicrobial | Show activity against a range of bacteria and fungi.[9] | Display broad-spectrum antibacterial and antifungal properties.[9] | Direct comparative studies have shown that the antimicrobial activity can be significantly influenced by the isomer, with the specific substituents playing a crucial role.[9] |
| Enzyme Inhibition | Inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and xanthine oxidase (XO).[7] | Potent inhibitors of several enzymes, such as α-amylase, α-glucosidase, and matrix metalloproteinases (MMPs).[8][10] | Both isomers are versatile enzyme inhibitors, with the specific target depending on the overall molecular structure. |
In-Depth Analysis: A Head-to-Head Comparison
Anticancer Activity: Targeting the Machinery of Malignancy
Both oxadiazole isomers have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
1,2,4-Oxadiazole Derivatives: A significant body of research points to the ability of 1,2,4-oxadiazole derivatives to interfere with the EGFR/PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and metastasis.[3][4] By inhibiting key kinases in this pathway, these compounds can effectively halt tumor growth. Furthermore, some 1,2,4-oxadiazoles have been shown to inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis.[11]
1,3,4-Oxadiazole Derivatives: The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit the NF-κB signaling pathway.[6] NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cancer. By blocking NF-κB activation, these compounds can suppress tumor growth and induce apoptosis.[6] Additionally, 1,3,4-oxadiazole derivatives have been identified as inhibitors of telomerase and various other enzymes crucial for cancer cell survival.[5]
A study by Polothi et al. synthesized hybrid molecules containing both 1,2,4- and 1,3,4-oxadiazole rings and found that these compounds exhibited potent anticancer activity, suggesting a synergistic effect of the two isomers.[1]
Quantitative Comparison of Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole-1,2,3-triazole hybrid | A549 (Lung) | 0.45 | [3] |
| 1,2,4-Oxadiazole-1,2,3-triazole hybrid | Caco-2 (Colon) | 13.0 | [4] |
| 1,3,4-Oxadiazole derivative (CMO) | HCCLM3 (Liver) | 27.5 | [12] |
| Hybrid of 1,2,4- and 1,3,4-Oxadiazole | MCF-7 (Breast) | 0.34 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, making the development of effective anti-inflammatory agents a key therapeutic goal. Both oxadiazole isomers have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.
1,2,4-Oxadiazole Derivatives: Several studies have reported the anti-inflammatory properties of 1,2,4-oxadiazoles, with some derivatives showing selectivity for COX-2 over COX-1.[7][8] Selective COX-2 inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole scaffold is well-established in the design of potent and selective COX-2 inhibitors.[7][8] Numerous derivatives have been synthesized and shown to exhibit strong anti-inflammatory activity in preclinical models.
Quantitative Comparison of COX-2 Inhibition:
| Compound Class | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 1,2,4-Oxadiazole-indole derivative | - | 2.19 | [8] |
| 1,3,4-Oxadiazole derivative | 0.04 - 0.081 | 139.74 - 321.95 | [8] |
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Antimicrobial Activity: A Battle Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Oxadiazole derivatives have shown promise in this area, with both isomers exhibiting activity against a range of bacterial and fungal pathogens.
A direct comparative study by synthesized a series of 1,2,4- and 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity. The results demonstrated that the isomeric form of the oxadiazole ring, in conjunction with the nature of the substituents, plays a critical role in determining the antimicrobial potency and spectrum. For instance, a 5-methyl-1,3,4-oxadiazole derivative exhibited promising antibacterial activity against all tested strains, while its isomeric 1,2,4-oxadiazole counterparts showed more selective activity.[9]
Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL):
| Compound Class | S. aureus | E. coli | A. niger | Reference |
| 5-Methyl-1,2,4-oxadiazole derivative | 25 | - | 25 | [9] |
| 3-Methyl-1,2,4-oxadiazole derivative | - | 25 | 25 | [9] |
| 5-Methyl-1,3,4-oxadiazole derivative | 25 | 25 | 25 | [9] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 6. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Crystallographic Guide to 3,5-Disubstituted 1,2,4-Oxadiazoles and their Isosteres
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic data of 3,5-disubstituted 1,2,4-oxadiazole derivatives and their isomeric counterparts, the 2,5-disubstituted 1,3,4-oxadiazoles. The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design. This guide presents a compilation of crystallographic data, detailed experimental protocols, and a comparative analysis to aid researchers in the structural evaluation of these important heterocyclic compounds.
Structural Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives
The arrangement of heteroatoms in the oxadiazole ring significantly influences the overall molecular geometry, including bond lengths, bond angles, and crystal packing. Below is a comparative summary of crystallographic data for representative 3,5-disubstituted 1,2,4-oxadiazole and 2,5-disubstituted 1,3,4-oxadiazole derivatives.
Table 1: Comparative Crystallographic Data of Representative Oxadiazole Derivatives
| Parameter | 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole[1] | 2,5-Di(4-pyridyl)-1,3,4-oxadiazole[2] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | C2/c |
| a (Å) | 3.8035(2) | 5.3129(9) |
| b (Å) | 10.9666(7) | 12.142(3) |
| c (Å) | 14.6949(9) | 16.771(3) |
| α (°) | 99.044(2) | 90 |
| β (°) | 91.158(2) | 93.41(2) |
| γ (°) | 98.891(2) | 90 |
| Volume (ų) | 597.43(6) | 1079.3(4) |
| Z | 2 | 4 |
Table 2: Selected Bond Lengths and Angles for the Oxadiazole Core
| Bond/Angle | 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole[1] | 2,5-Di(4-pyridyl)-1,3,4-oxadiazole[2] |
| O1-N2 (Å) | 1.412(2) | - |
| N2-C3 (Å) | 1.303(3) | - |
| C3-N4 (Å) | 1.391(3) | - |
| N4-C5 (Å) | 1.305(3) | - |
| C5-O1 (Å) | 1.353(2) | - |
| O1-C2 (Å) | - | 1.369(3) |
| C2-N3 (Å) | - | 1.309(3) |
| N3-N4 (Å) | - | 1.411(3) |
| N4-C5 (Å) | - | 1.309(3) |
| C5-O1 (Å) | - | 1.369(3) |
| N2-O1-C5 (°) | 105.9(1) | - |
| O1-N2-C3 (°) | 108.0(2) | - |
| N2-C3-N4 (°) | 114.3(2) | - |
| C3-N4-C5 (°) | 101.9(2) | - |
| N4-C5-O1 (°) | 109.9(2) | - |
| C5-O1-C2 (°) | - | 103.2(2) |
| O1-C2-N3 (°) | - | 113.4(2) |
| C2-N3-N4 (°) | - | 105.0(2) |
| N3-N4-C5 (°) | - | 105.0(2) |
| N4-C5-O1 (°) | - | 113.4(2) |
Note: Bond and angle data for the 1,3,4-oxadiazole core were not explicitly provided in the abstract and would require access to the full crystallographic information file (CIF).
Experimental Protocols
A generalized workflow for the synthesis and crystallographic analysis of 3,5-disubstituted 1,2,4-oxadiazole derivatives is presented below.
Caption: General experimental workflow for the synthesis and X-ray crystallographic analysis.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives
A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime with an acyl chloride.
-
Amidoxime Preparation: Amidoximes can be synthesized from the corresponding nitriles by reaction with hydroxylamine.
-
Cyclocondensation: The amidoxime is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine, triethylamine) or by heating. The reaction progress is typically monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is worked up, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Single Crystal Growth
The formation of high-quality single crystals is essential for X-ray diffraction analysis.
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents.
-
Crystallization Method:
-
Slow Evaporation: The solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded on a detector. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.
Comparative Analysis of 1,2,4- and 1,3,4-Oxadiazole Scaffolds
The 1,2,4- and 1,3,4-oxadiazole rings are considered bioisosteres, meaning they have similar steric and electronic properties and can often be interchanged in drug design without significant loss of biological activity. However, their distinct substitution patterns and heteroatom arrangements lead to differences in their three-dimensional structures and intermolecular interactions.
Caption: Comparison of the connectivity in 1,2,4- and 1,3,4-oxadiazole rings.
Key structural differences to consider:
-
Symmetry: The 1,3,4-oxadiazole ring possesses a C2 axis of symmetry when the substituents at the 2 and 5 positions are identical, which is not present in the 1,2,4-isomer. This can influence crystal packing and solid-state properties.
-
Dipole Moment: The arrangement of the electronegative nitrogen and oxygen atoms results in different dipole moments for the two isomers, which can affect their solubility and interactions with biological targets.
-
Hydrogen Bonding: The positions of the nitrogen atoms act as potential hydrogen bond acceptors. The different spatial arrangement of these acceptors in the two isomers can lead to distinct hydrogen bonding networks in the crystal lattice.
-
Conformation: The dihedral angles between the oxadiazole ring and the substituent groups can vary between the two isomers, affecting the overall planarity and shape of the molecule. For instance, in 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, the dihedral angles between the oxadiazole ring and the phenyl rings are 2.3° and 9.5°[1].
Conclusion
The crystallographic analysis of 3,5-disubstituted 1,2,4-oxadiazole derivatives provides invaluable insights into their molecular structure and potential for intermolecular interactions. By comparing this data with that of their 1,3,4-oxadiazole isosteres, researchers can make more informed decisions in the design and development of novel therapeutic agents. This guide serves as a foundational resource for understanding the structural nuances of these important heterocyclic scaffolds.
References
A Comparative Study of 3-Bromo-5-methyl-1,2,4-oxadiazole and its Chloro Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Bromo-5-methyl-1,2,4-oxadiazole and its chloro analog, 3-Chloro-5-methyl-1,2,4-oxadiazole. The information presented herein is a synthesis of available data and theoretical considerations, intended to inform research and development efforts in medicinal chemistry and materials science. Due to a lack of direct comparative experimental studies, some sections of this guide are based on established chemical principles and data from related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-Chloro-5-methyl-1,2,4-oxadiazole is presented in Table 1. These properties are crucial for understanding the potential behavior of these compounds in biological systems and for designing synthetic and purification protocols.
| Property | This compound | 3-Chloro-5-methyl-1,2,4-oxadiazole | Data Source(s) |
| Molecular Formula | C₃H₃BrN₂O | C₃H₃ClN₂O | [1][2] |
| Molecular Weight | 162.97 g/mol | 118.54 g/mol | [1] |
| CAS Number | 1228427-07-3 | 1359822-66-4 | [1] |
| Appearance | Not specified | Not specified | |
| Boiling Point (est.) | 170.15 °C | Not available | [1] |
| Melting Point (est.) | 18.15 °C | Not available | [1] |
| Density (est.) | 1.83 g/cm³ | Not available | [1] |
| LogP (est.) | 1.0 | Not available | [1] |
Note: Some physical properties are estimated from computational models and may differ from experimental values.
Synthesis and Reactivity: A Comparative Overview
Proposed Synthetic Pathway:
The most common approach for the synthesis of 3-substituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. For the target compounds, the synthesis would likely start from acetamidoxime.
Caption: Proposed general synthetic pathway for 3-halo-5-methyl-1,2,4-oxadiazoles.
Experimental Protocol (Proposed):
Step 1: Synthesis of Acetamidoxime Acetamidoxime can be prepared from acetonitrile and hydroxylamine hydrochloride in the presence of a base like sodium carbonate. The mixture is typically heated in an alcoholic solvent.
Step 2: Acylation and Cyclization To a solution of acetamidoxime in a suitable aprotic solvent (e.g., THF, DCM), the appropriate acylating agent (e.g., carbonobromidic chloride for the bromo analog, or carbonochloridic chloride for the chloro analog) is added, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the generated acid. The reaction mixture is then heated to induce cyclization, or a stronger base is added to facilitate the ring closure at a lower temperature. Purification is typically achieved through column chromatography.
Reactivity Comparison:
The primary difference in reactivity between the bromo and chloro analogs is expected to be at the C3 position, which is attached to the halogen. The carbon-halogen bond strength decreases in the order C-Cl > C-Br. This suggests that the bromo analog will be more reactive towards nucleophilic substitution reactions.
This increased reactivity of the bromo-substituted compound makes it a more versatile intermediate for further functionalization, for example, in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce various substituents at the 3-position of the oxadiazole ring. The chloro analog, being more stable, might require more forcing reaction conditions or more active catalyst systems for similar transformations.
Caption: Comparative reactivity in nucleophilic substitution reactions.
Biological Activity Profile
Direct comparative biological data for this compound and its chloro analog is not available in the public domain. However, the 1,2,4-oxadiazole scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted oxadiazoles have shown efficacy against different strains of bacteria and fungi.
-
Anti-inflammatory Activity: Some oxadiazole derivatives have demonstrated potent anti-inflammatory properties.
-
Anticancer Activity: The oxadiazole nucleus is a feature in several compounds investigated for their cytotoxic effects on cancer cell lines.
-
Antiviral Activity: Certain oxadiazole-containing molecules have been explored for their potential to inhibit viral replication.
The nature and position of the halogen substituent can significantly influence the biological activity of a molecule. Halogens can affect lipophilicity, metabolic stability, and binding interactions with biological targets. It is plausible that the bromo and chloro analogs will exhibit different potencies and selectivity profiles in various biological assays. Further experimental investigation is required to elucidate their specific biological activities.
References
Validating the Purity of 3-Bromo-5-methyl-1,2,4-oxadiazole: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of novel compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of 3-Bromo-5-methyl-1,2,4-oxadiazole.
Elemental Analysis: A Quantitative Approach to Purity
Elemental analysis is a destructive analytical technique that provides the percentage composition of elements within a sample. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br) to the theoretical values calculated from the molecular formula of this compound (C₃H₃BrN₂O), a quantitative measure of purity can be obtained. A close correlation between the experimental and theoretical values is a strong indicator of a pure compound. Generally, an accepted deviation of ±0.4% is considered evidence of purity.[1][2]
Data Comparison: Theoretical vs. Experimental Values
To effectively validate the purity of a synthesized batch of this compound, the experimental results from elemental analysis should closely align with the theoretical values. The following table summarizes the theoretical elemental composition and provides a column for inserting experimental findings for direct comparison.
| Element | Molecular Formula | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical % | Experimental % | Deviation (%) |
| Carbon (C) | C₃H₃BrN₂O | 12.01 | 3 | 36.03 | 22.11 | ||
| Hydrogen (H) | C₃H₃BrN₂O | 1.01 | 3 | 3.03 | 1.86 | ||
| Bromine (Br) | C₃H₃BrN₂O | 79.90 | 1 | 79.90 | 49.03 | ||
| Nitrogen (N) | C₃H₃BrN₂O | 14.01 | 2 | 28.02 | 17.20 | ||
| Oxygen (O) | C₃H₃BrN₂O | 16.00 | 1 | 16.00 | 9.82 | ||
| Total | 162.98 | 100.00 |
Alternative Purity Validation Methods
While elemental analysis provides excellent quantitative data on elemental composition, a comprehensive purity assessment often involves orthogonal methods. These techniques provide complementary information on the structural integrity and the presence of impurities.
| Method | Principle | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of impurities with different chemical shifts. | Highly sensitive to structural isomers and impurities. Non-destructive. | May not detect impurities that lack NMR-active nuclei or are present at very low concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the compound and can help identify impurities based on their mass. | High sensitivity and specificity. Requires a very small amount of sample. | Isomeric impurities may not be distinguishable. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Determines the number and relative amounts of impurities. Can be used for purification. | High resolution and sensitivity. Quantitative. | Requires development of a suitable method (mobile phase, stationary phase, detector). |
| Gas Chromatography (GC) | Separates volatile components of a mixture. | Similar to HPLC, but for volatile compounds. | Excellent for analyzing volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocol: Elemental Analysis (CHNX)
The following protocol outlines the general procedure for the elemental analysis of this compound.
Instrumentation: A calibrated elemental analyzer capable of CHN and halogen determination.
Sample Preparation:
-
Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder.
-
Accurately weigh 1-2 mg of the sample into a tin or silver capsule.
-
Record the exact weight to four decimal places.
-
Fold the capsule to enclose the sample securely.
Analysis Procedure:
-
Calibrate the instrument using a certified standard (e.g., acetanilide for CHN analysis).
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
The sample is combusted at a high temperature (typically >900°C) in a stream of oxygen.[3]
-
The resulting combustion gases (CO₂, H₂O, N₂, and HBr) are passed through a series of columns to separate them.
-
The separated gases are detected by a thermal conductivity detector or other suitable detectors.
-
The instrument's software calculates the percentage of each element based on the detector response and the sample weight.
Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of a synthesized compound, incorporating elemental analysis and alternative methods.
Caption: Workflow for compound purity validation.
References
A Comparative Guide to In Vitro Assay Validation for Novel Oxadiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for validating novel oxadiazole-based compounds, focusing on their potential as anticancer and anti-inflammatory agents. We present supporting experimental data, detailed protocols for key assays, and comparative analyses with established alternative compounds.
Data Presentation: Comparative Efficacy of Oxadiazole-Based Compounds
The following tables summarize the in vitro activity of various novel oxadiazole-based compounds compared to standard reference drugs. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: In Vitro Anticancer Activity of Oxadiazole Derivatives (Cytotoxicity)
| Compound ID | Cancer Cell Line | IC50 (µM) | Alternative Compound | Alternative's IC50 (µM) | Citation |
| Oxadiazole A | MCF-7 (Breast) | 1.8 | Doxorubicin | Not specified | |
| Oxadiazole B | A549 (Lung) | 20.73 | Cisplatin | Not specified | [1] |
| Oxadiazole C | HeLa (Cervical) | 5.34 | Doxorubicin | Not specified | [1] |
| Compound 4r | A549 (Lung) | 0.3 | Cisplatin | Not specified | [2] |
| Compound 4r | MCF-7 (Breast) | 0.5 | Cisplatin | Not specified | [2] |
| Compound 5u | MCF-7 (Breast) | 1.4 | Olaparib | 3.2 | [3] |
| Compound 1 | T98G (Glioblastoma) | 39.2 | Not specified | Not specified | [4] |
| Compound 5 | SKOV3 (Ovarian) | 14.2 | Not specified | Not specified | [4] |
Table 2: In Vitro Anti-Inflammatory Activity of Oxadiazole Derivatives
| Compound ID | Assay | % Inhibition | Alternative Compound | Alternative's % Inhibition | Citation |
| Oxadiazole-6f | Albumin Denaturation | 74.16% at 200 µg/mL | Ibuprofen | 84.31% at 200 µg/mL | [5] |
| Compound 3e | Bovine Serum Albumin | Moderate Activity | Diclofenac Sodium | Standard | [6] |
| Compound 3f | Bovine Serum Albumin | Moderate Activity | Diclofenac Sodium | Standard | [6] |
| Compound 3i | Bovine Serum Albumin | Moderate Activity | Diclofenac Sodium | Standard | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., oxadiazole derivative) in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.[7]
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include control wells with medium and solvent at the same concentration used for the test compounds.[7]
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.[7]
-
MTT Addition and Incubation: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Heat-Induced Albumin Denaturation Assay for Anti-Inflammatory Activity
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein like bovine serum albumin (BSA) or egg albumin when heated is a measure of its in vitro anti-inflammatory activity.
Protocol:
-
Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.[6]
-
Heating: Induce denaturation by heating the mixture at 57°C in a water bath for 3 minutes.[6]
-
Cooling: After heating, cool the samples.
-
Absorbance Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[6]
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Diclofenac sodium is typically used as a reference standard.[6]
Mandatory Visualizations
Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic compounds, including derivatives of oxadiazole, exert their anticancer effects by inducing apoptosis, or programmed cell death. A key pathway in this process is the intrinsic, or mitochondrial, pathway.
Caption: Intrinsic apoptosis pathway activated by cellular stress.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening novel compounds for cytotoxic activity using the MTT assay.
Caption: Workflow for in vitro cytotoxicity screening using MTT assay.
Logical Relationship: Assay Selection Funnel
This diagram illustrates the logical progression of in vitro assays, from broad screening to more specific mechanistic studies.
Caption: Logical funnel for in vitro assay selection.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle of Isomers: Molecular Docking Performance of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the 1,2,4- and 1,3,4-oxadiazole isomers are prominent heterocyclic scaffolds, frequently employed as bioisosteres for ester and amide functionalities to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. While structurally similar, the distinct placement of the nitrogen atoms within the five-membered ring can significantly influence their three-dimensional conformations, electronic properties, and, consequently, their binding affinities to biological targets. This guide provides an objective, data-driven comparison of the molecular docking performance of these two key isomers, with a focus on their interactions as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in oncology.
Quantitative Comparison of Docking Performance
The following table summarizes the molecular docking scores and binding energies of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against the EGFR tyrosine kinase domain. It is important to note that this data has been collated from multiple studies; minor variations in computational methodologies may exist between different data sources. Lower docking scores and more negative binding energies are indicative of a more favorable binding affinity.
| Isomer | Compound Series/ID | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Key Interacting Residues in EGFR Active Site |
| 1,2,4-Oxadiazole | Amide-containing derivatives | -7.19 to -7.57[1] | Not Reported | Not Specified |
| Other tested derivatives | -6.26 to -7.80[1] | Not Reported | Not Specified | |
| Compound IIe | -7.89[1] | Not Reported | Not Specified | |
| 2,2'-(1,2,4-oxadiazole-3,5-diyl) dianiline | -12.525[2] | Not Reported | Not Specified | |
| Heterocyclic derivatives (7a, 7b, 7m) | Not Reported | Not Reported | M793, F856, L777, C775, T854, T790, L788, M766[3] | |
| 1,3,4-Oxadiazole | Thieno[3,2-d]pyrimidine derivative (Compound 3) | -10.73[4][5] | Not Reported | LEU838[4] |
| 4-azaindole and 1,3,4-oxadiazole conjugate (Compound 14) | Not Reported | -10.37 kcal/mol (converted from reported value)[6] | Not Specified | |
| Pyridine-2-carboxylic acid incorporated hybrids | -4.98[6] | Not Reported | Not Specified | |
| 1,3,4-oxadiazole-based benzimidazole hybrids | Not Reported | -8.06 to -8.34 kcal/mol (converted from reported value)[6] | Not Specified | |
| Amide Derivatives (7g, 7j, 7i) | Not Reported | -31.01 to -34.19[7][8][9] | Ala719, Leu768, Met769[9] | |
| Naproxen-based hybrid (Compound 15) | Not Reported | Not Reported | Inhibited EGFR kinase with IC50 of 0.41 µM[10] |
Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in docking software, scoring functions, and protein preparation protocols.
Experimental Protocols: A Generalized Workflow for Comparative Molecular Docking
The following protocol outlines a standardized in silico methodology for the comparative molecular docking analysis of 1,2,4-oxadiazole and 1,3,4-oxadiazole inhibitors against the EGFR tyrosine kinase.
1. Preparation of the Receptor Protein:
-
The three-dimensional crystal structure of the human EGFR tyrosine kinase domain is retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 1M17, 2J5F, or 4HJO).
-
The protein structure is prepared by removing all water molecules and co-crystallized ligands.
-
Hydrogen atoms are added to the protein structure, and appropriate protonation states for the amino acid residues are assigned, typically corresponding to a physiological pH of 7.4.
-
The energy of the protein structure is minimized using a suitable force field (e.g., CHARMm or AMBER) to relieve any steric clashes.
2. Ligand Preparation:
-
The two-dimensional structures of the 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives are sketched using a chemical drawing software.
-
The 2D structures are converted to three-dimensional conformations.
-
The energy of each ligand is minimized using a molecular mechanics force field (e.g., MMFF94).
3. Molecular Docking Simulation:
-
Molecular docking is performed using a validated software package such as AutoDock, Schrödinger's Glide, or MOE (Molecular Operating Environment).
-
A grid box is defined to encompass the ATP-binding site of the EGFR tyrosine kinase. Key residues defining this site often include Met793 in the hinge region.[3][11]
-
The prepared ligands are then docked into the defined active site. The docking algorithm explores various conformations and orientations of each ligand within the binding pocket.
-
The resulting poses are scored based on the software's scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the most favorable score is selected for further analysis.
4. Analysis of Results:
-
The docking scores or binding energies of the 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives are compared.
-
The binding poses of the top-ranked compounds are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the EGFR active site.
Visualizing the Process and Interactions
To better understand the workflow and the structural differences that drive binding affinity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidinesas EGFR tyrosine kinase inhibitors [scielo.org.za]
- 5. Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidinesas EGFR tyrosine kinase inhibitors [scielo.org.za]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isomeric Landscape: A Comparative Guide to the Physicochemical Properties of Oxadiazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a suitable heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of available heterocycles, oxadiazoles have emerged as a versatile and valuable class of compounds, frequently employed as bioisosteric replacements for ester and amide functionalities to enhance metabolic stability and fine-tune physicochemical properties. However, not all oxadiazole isomers are created equal. The subtle shift in the arrangement of nitrogen and oxygen atoms within the five-membered ring gives rise to three stable isomers of significant interest in medicinal chemistry: 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole (commonly known as furazan). Understanding the distinct physicochemical property differences between these isomers is paramount for rational drug design and the successful optimization of lead compounds.
This guide provides an objective comparison of the key physicochemical properties of 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole isomers, supported by experimental data and detailed methodologies. We delve into the differences in their electronic properties, lipophilicity, solubility, and metabolic stability, offering a comprehensive resource to aid in the strategic selection of the optimal oxadiazole isomer for your drug discovery program.
Key Physicochemical Property Differences at a Glance
The arrangement of heteroatoms within the oxadiazole ring significantly impacts the molecule's electronic distribution, dipole moment, and overall polarity. These fundamental differences cascade down to influence crucial drug-like properties such as lipophilicity, aqueous solubility, and metabolic stability.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) |
| Dipole Moment | Lower | Higher | High |
| Lipophilicity (logD) | Higher | Lower | Generally high, but can be modulated |
| Aqueous Solubility | Lower | Higher | Generally lower |
| Metabolic Stability | Generally lower | Generally higher | Variable, can be susceptible to ring cleavage |
| Electronic Character | Electron-withdrawing | Electron-withdrawing | Strongly electron-withdrawing |
| Hydrogen Bond Acceptor Strength | Moderate | Stronger | Moderate |
In-Depth Comparison of Physicochemical Properties
Electronic Properties and Dipole Moment
The electronic nature of the oxadiazole ring is a key determinant of its interactions with biological targets and its overall physicochemical profile. All oxadiazole isomers are considered electron-withdrawing due to the presence of electronegative nitrogen and oxygen atoms. However, the magnitude of this effect and the overall charge distribution differ significantly among the isomers.
The 1,3,4-oxadiazole isomer is the most polar of the three, possessing a significantly larger dipole moment. This increased polarity is a direct consequence of the symmetrical arrangement of the two nitrogen atoms, leading to a more pronounced separation of charge. In contrast, the 1,2,4-oxadiazole has a lower dipole moment. The 1,2,5-oxadiazole (furazan) is also a highly polar molecule with a strong electron-withdrawing character. These differences in electronic distribution have a profound impact on the isomers' ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.[1][2]
Lipophilicity (logD)
Lipophilicity, often measured as the distribution coefficient (logD) at a physiological pH of 7.4, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A systematic comparison of matched molecular pairs has consistently demonstrated that 1,3,4-oxadiazole derivatives are significantly less lipophilic (lower logD) than their corresponding 1,2,4-oxadiazole isomers.[2] This difference can be attributed to the higher polarity and greater hydrogen bond acceptor strength of the 1,3,4-isomer, which favors partitioning into the aqueous phase.
For 1,2,5-oxadiazoles (furazans) , the lipophilicity can be more variable and is highly dependent on the nature of the substituents. However, the parent furazan ring is considered to be relatively lipophilic. Computational studies and experimental data on a range of furazan derivatives have been used to determine their fragmental constants for lipophilicity calculations.[3]
Table 1: Comparison of Lipophilicity (logD) for Matched Pairs of Oxadiazole Isomers
| Compound Pair | 1,2,4-Oxadiazole logD | 1,3,4-Oxadiazole logD | Reference |
| Example 1 | 3.5 | 2.5 | [2] |
| Example 2 | 4.2 | 3.1 | [2] |
Note: The table presents representative data to illustrate the general trend. Actual logD values are highly dependent on the specific substituents.
Aqueous Solubility
Aqueous solubility is a crucial prerequisite for oral drug absorption and bioavailability. In line with the observed differences in lipophilicity, 1,3,4-oxadiazole derivatives generally exhibit higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts.[2] The greater polarity and enhanced ability of the 1,3,4-isomer to interact with water molecules contribute to its improved solubility profile.
The solubility of 1,2,5-oxadiazoles (furazans) is, again, highly influenced by substitution patterns. The parent furazan is a liquid at room temperature and is soluble in water. However, the introduction of lipophilic substituents can significantly decrease its aqueous solubility.
Table 2: Physicochemical Properties of Unsubstituted Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) |
| Boiling Point (°C) | ~85 | ~150 | 98 |
| Melting Point (°C) | - | - | -28 |
| Density (g/cm³) | - | - | 1.168 |
Data for unsubstituted parent rings.[4][5]
Metabolic Stability
The oxadiazole ring is often incorporated into drug candidates to block metabolically labile sites and improve resistance to enzymatic degradation. However, the stability of the oxadiazole ring itself can vary between isomers.
Numerous studies have shown that 1,3,4-oxadiazoles are generally more metabolically stable than 1,2,4-oxadiazoles .[6] The 1,2,4-isomer can be susceptible to reductive cleavage of the N-O bond, leading to ring opening and metabolic degradation. The greater thermodynamic stability of the 1,3,4-oxadiazole ring contributes to its enhanced resistance to metabolic enzymes.
The metabolic fate of 1,2,5-oxadiazoles (furazans) is less extensively documented in a comparative context. The furazan ring is known to be susceptible to reductive metabolism, which can lead to ring cleavage. The metabolic stability of furazan-containing compounds is an active area of investigation and is likely to be highly dependent on the electronic and steric properties of the substituents.
Experimental Protocols
Determination of Lipophilicity (logD) by Shake-Flask Method
Principle: This method determines the distribution coefficient of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).
Protocol:
-
Prepare a saturated solution of n-octanol with the aqueous buffer and a saturated solution of the aqueous buffer with n-octanol to ensure mutual saturation of the two phases.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial. The final concentration of the compound should be such that it is soluble in both phases and allows for accurate quantification.
-
Securely cap the vial and shake it vigorously for a predetermined period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
After shaking, centrifuge the vial at a low speed to separate the two phases completely.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the logD value using the following equation: logD = log ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
Determination of Aqueous Solubility by Shake-Flask Method
Principle: This "gold standard" method measures the thermodynamic equilibrium solubility of a compound in an aqueous buffer.
Protocol:
-
Add an excess amount of the solid test compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.
-
Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove the undissolved solid.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
-
The measured concentration represents the thermodynamic solubility of the compound.
Determination of Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.
Protocol:
-
Thaw a vial of pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing the test compound (typically at a final concentration of 1 µM) and HLM (typically 0.5-1 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration ~1 mM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations: t½ = 0.693 / k CLint (µL/min/mg protein) = (V/P) * k where V is the incubation volume and P is the protein concentration.
Visualization of Isomer Selection in Drug Discovery
The selection of an appropriate oxadiazole isomer is a strategic decision in the drug discovery workflow, driven by the desired physicochemical and ADME properties of the target compound. The following diagram illustrates a logical workflow for this process.
References
- 1. Oxadiazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An analysis of the lipophilicity of furazan and furoxan derivatives using the CLOGP algorithm - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Verifying 3-Bromo-5-methyl-1,2,4-oxadiazole: A High-Resolution Mass Spectrometry Comparison
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is paramount. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) data for the confirmation of 3-Bromo-5-methyl-1,2,4-oxadiazole against structurally related alternatives, offering supporting experimental data and detailed protocols to ensure accurate compound identification.
The unambiguous determination of a molecule's elemental composition is a critical step in chemical synthesis and drug discovery. High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique to achieve this by providing highly accurate mass measurements. This guide focuses on the application of HRMS for the structural confirmation of this compound and compares its HRMS data with that of two analogous compounds: 5-Methyl-3-phenyl-1,2,4-oxadiazole and 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data obtained from HRMS analysis for the target compound and its alternatives. This allows for a direct comparison of their theoretical and observed molecular masses, a crucial step in structural verification.
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Observed Exact Mass (m/z) [M+H]⁺ | Mass Error (ppm) |
| This compound | C₃H₄BrN₂O⁺ | 162.9501 | Data not available in provided search results | - |
| 5-Methyl-3-phenyl-1,2,4-oxadiazole | C₉H₉N₂O⁺ | 161.0715 | Data not available in provided search results | - |
| 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | C₉H₈ClN₂O⁺ | 195.0325 | 195.0323 | -1.02 |
Note: The observed exact mass for this compound and 5-Methyl-3-phenyl-1,2,4-oxadiazole were not available in the provided search results. The data for 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole is derived from a closely related analog and serves as a representative example.
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining reliable and reproducible HRMS data. The following outlines a typical methodology for the analysis of small organic molecules like the oxadiazoles discussed.
Objective: To accurately determine the monoisotopic mass of the synthesized compounds and confirm their elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an electrospray ionization (ESI) source is recommended.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the compound in 1 mL of a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol) to create a stock solution of 1 mg/mL.
-
Serial Dilution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ionization mode).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
HRMS Analysis Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for these nitrogen-containing heterocyclic compounds.
-
Mass Analyzer: Set to a high-resolution mode (e.g., >60,000 FWHM).
-
Scan Range: A scan range of m/z 50-500 is generally sufficient for these small molecules.
-
Capillary Voltage: Typically in the range of 3-4 kV.
-
Sheath Gas and Auxiliary Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations to ensure stable spray and efficient desolvation.
-
Calibration: Calibrate the instrument using a standard calibration mixture appropriate for the mass range of interest immediately prior to the analysis to ensure high mass accuracy.
Data Analysis:
-
Acquire the mass spectrum of the analyte.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Determine the experimental exact mass of this peak.
-
Calculate the theoretical exact mass of the expected molecular formula.
-
Compare the experimental and theoretical exact masses and calculate the mass error in parts per million (ppm). A mass error of less than 5 ppm is generally considered acceptable for structural confirmation.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the structure of this compound using HRMS, from sample preparation to data interpretation.
This structured approach, combining precise data comparison with a robust experimental protocol, provides a high degree of confidence in the structural elucidation of novel chemical entities, a cornerstone of modern chemical research and drug development.
A Comparative Guide to the Bioisosteric Properties of Oxadiazole and Ester Functional Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. One of the most frequently employed strategies is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but possesses improved physicochemical or metabolic properties. This guide provides an in-depth comparison of the bioisosteric properties of oxadiazole and ester functional groups, two moieties often interchanged in medicinal chemistry. The following sections present a detailed analysis supported by experimental data, protocols, and visual representations of relevant biological pathways.
Executive Summary
The replacement of an ester functional group with an oxadiazole ring is a widely adopted strategy in drug design to enhance metabolic stability.[1] Esters are susceptible to hydrolysis by ubiquitous esterase enzymes, leading to rapid in vivo clearance and poor bioavailability. Oxadiazoles, particularly the 1,3,4- and 1,2,4-isomers, offer a metabolically robust alternative that can mimic the steric and electronic properties of the ester group.[2][3] This substitution often leads to significant improvements in a compound's pharmacokinetic profile, including increased half-life and reduced clearance, while maintaining or even enhancing its biological activity. This guide will delve into the quantitative differences in physicochemical properties, metabolic stability, and biological activity between ester-containing compounds and their oxadiazole bioisosteres.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the properties of representative ester-containing compounds with their oxadiazole bioisosteres. The data is primarily drawn from a comparative study of Caffeic Acid Phenethyl Ester (CAPE) and its 1,2,4-oxadiazole bioisostere (OB-CAPE).[4]
Table 1: Comparative Physicochemical Properties
| Property | Ester (CAPE) | 1,2,4-Oxadiazole (OB-CAPE) | Key Observations |
| Molecular Weight ( g/mol ) | 284.31 | 308.32 | The oxadiazole analog has a slightly higher molecular weight. |
| Calculated LogP (cLogP) | 3.45 | 3.48 | The lipophilicity is very similar between the two compounds. |
| Hydrogen Bond Acceptors | 4 | 5 | The oxadiazole ring introduces an additional hydrogen bond acceptor. |
| Hydrogen Bond Donors | 2 | 2 | The number of hydrogen bond donors remains the same. |
| Rotatable Bonds | 6 | 5 | The oxadiazole analog has slightly less conformational flexibility. |
Data sourced from a study by Robichaud et al. (2025).[4]
Table 2: Comparative Metabolic Stability in Human Plasma
| Compound | % Remaining after 6h | % Remaining after 24h | Key Observations |
| Ester (CAPE) | ~50% | ~25% | Rapid degradation is observed. |
| 1,2,4-Oxadiazole (OB-CAPE) | ~75% | ~50% | The oxadiazole bioisostere is significantly more stable in human plasma.[4] |
Data is estimated from the graphical representation in a study by Robichaud et al. (2025).[4]
Table 3: Comparative Biological Activity (IC50 Values)
| Target/Assay | Ester (CAPE) | 1,2,4-Oxadiazole (OB-CAPE) | Key Observations |
| 5-Lipoxygenase (5-LO) Inhibition | 1.0 µM | 0.93 µM | The biological activity is maintained, with the oxadiazole showing slightly higher potency.[4] |
| Antioxidant Activity (AAPH assay) | 1.1 µM | 1.2 µM | Both compounds exhibit similar antioxidant properties.[4] |
Data sourced from a study by Robichaud et al. (2025).[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the data generation process.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The Shake-Flask method is the gold-standard for experimentally determining the lipophilicity of a compound.
1. Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
2. Partitioning:
-
Add a small aliquot of the test compound stock solution to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio (e.g., 1:1). The final concentration of the test compound should be in the low micromolar range.
-
Vigorously shake the mixture in a sealed container for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
3. Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient: LogP = log([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily Cytochrome P450s, present in liver microsomes.
1. Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
2. Incubation:
-
In a 96-well plate, add the liver microsomes to a pre-warmed phosphate buffer.
-
Add the test compound to the microsome-containing wells to a final concentration of typically 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution. This time point is considered T=0.
-
Incubate the plate at 37°C with shaking.
3. Sample Collection and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Determine the percentage of the parent compound remaining at each time point compared to the T=0 sample.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioisosteric replacement of esters with oxadiazoles.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 4. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
